Lanthanum cation (3+)
Description
Significance of Lanthanum (III) Cation in Fundamental and Applied Chemical Research
The trivalent lanthanum cation is of considerable importance across a spectrum of chemical disciplines due to its distinct physicochemical properties. Its utility spans catalysis, materials science, and environmental chemistry.
In catalysis , the La³⁺ ion, typically introduced in the form of its salts like Lanthanum (III) chloride (LaCl₃) or Lanthanum (III) nitrate (B79036) (La(NO₃)₃), functions as a mild but effective Lewis acid. wikipedia.orgsigmaaldrich.com This property is harnessed in numerous organic transformations, including the conversion of aldehydes to acetals, Knoevenagel condensations, and the synthesis of various heterocyclic compounds. wikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In industrial-scale operations, lanthanum compounds are critical components of Fluid Catalytic Cracking (FCC) catalysts used in petroleum refining to convert heavy crude oil into more valuable products like gasoline. wikipedia.orgsamaterials.comtreibacher.com Furthermore, Lanthanum (III) oxide (La₂O₃) serves as a catalyst in reactions such as C-N cross-coupling and the synthesis of polyhydroquinolines. researchgate.net
In materials science , the La³⁺ cation is integral to the development of advanced materials. Lanthanum oxide is used to manufacture special optical glasses, where it enhances the refractive index, mechanical strength, and chemical durability. wikipedia.orgrsc.org Doping materials with La³⁺ can create phosphors with specific luminescent properties for applications in LEDs and display technologies. chemimpex.comnanorh.com It is also a component in the synthesis of advanced ceramics, including high-temperature superconductors and ferroelectric materials. wikipedia.orgvulcanchem.comnanorh.com Research has also focused on creating nanomaterials, such as lanthanum zirconate and La/V co-doped TiO₂ nanoparticles, where the lanthanum cation is a key precursor. sigmaaldrich.comsigmaaldrich.com
In biochemical research and environmental applications , the La³⁺ ion is noted for its ability to act as a blocker of divalent cation channels, particularly calcium channels, making it a useful tool in studying these biological pathways. wikipedia.org A significant application lies in environmental remediation, where lanthanum-containing materials are exceptionally effective at removing phosphate (B84403) ions from water. wikipedia.orgchemimpex.comnih.gov This is achieved through the formation of highly insoluble Lanthanum (III) phosphate (LaPO₄) complexes, a property that helps control eutrophication in aquatic environments. nih.govnih.gov
Table 1: Key Properties of the Lanthanum (III) Cation This table is interactive. Click on the headers to sort.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | La³⁺ | nih.gov |
| Molar Mass | 138.9055 g/mol | nih.gov |
| Oxidation State | +3 | vedantu.comwikipedia.org |
| Electron Configuration | [Xe] | wikipedia.org |
| Nature | Monoatomic Trication | nih.gov |
Historical Context of Lanthanum (III) Cation Research Developments
The story of lanthanum and its trivalent cation begins in 1839 with the Swedish chemist Carl Gustaf Mosander. wikipedia.org While analyzing an impurity in cerium nitrate, he identified a new element. wikipedia.org He named it lanthanum from the Ancient Greek word lanthanein, meaning "to lie hidden," a nod to its initial concealment within cerium minerals. wikipedia.org For many years, what was thought to be a single element, didymium, was found alongside lanthanum; this was later separated into praseodymium and neodymium in 1885. wikipedia.org
The isolation of relatively pure lanthanum metal was not achieved until 1923. wikipedia.org This breakthrough was crucial, as it allowed for a more systematic investigation of the element's properties and the chemistry of its compounds, primarily those containing the stable La³⁺ cation.
One of the first commercial applications for a lanthanum compound was in gas lantern mantles, developed by Carl Auer von Welsbach, who used a mixture containing lanthanum oxide. wikipedia.org However, the full potential of the La³⁺ cation in research and technology began to be unlocked much later. The development of ion-exchange and solvent extraction techniques was vital for efficiently separating lanthanum from other rare earth elements with which it naturally occurs in minerals like monazite (B576339) and bastnäsite. rsc.org This increased availability of high-purity lanthanum compounds paved the way for its use in modern applications, from catalysts in the petroleum industry to advanced optical and electronic materials. samaterials.comrsc.org
Current Research Trajectories and Future Directions for Lanthanum (III) Cation Studies
Contemporary research on the Lanthanum (III) cation is focused on refining its existing applications and discovering new functionalities, particularly in nanotechnology, advanced catalysis, and coordination chemistry.
Advanced Catalysis and Nanomaterials: Researchers are actively developing novel catalysts based on lanthanum. For instance, palladium nanoparticles distributed on lanthanum (III) oxide have been shown to be an effective catalyst for producing hydrogen from the methanolysis of hydrazine-borane. nih.gov The synthesis of La³⁺-containing nanoparticles is a burgeoning field. nanografi.com These nanomaterials, including LaPO₄ nanoparticles, are being explored for their catalytic activity, luminescent properties for biomedical imaging, and use in thermal barrier coatings. nanorh.com
Coordination and Solvation Chemistry: A fundamental area of current research involves understanding the precise coordination environment of the La³⁺ ion in different solutions. Studies using techniques like X-ray Absorption Spectroscopy (XAS) combined with molecular dynamics simulations are providing detailed insights into the La³⁺ first solvation shell. acs.org For example, research has investigated how the La³⁺ ion coordinates with methanol (B129727) molecules and nitrate anions in various mixtures, revealing that the composition of its coordination sphere changes continuously with solvent concentration. acs.org Such fundamental studies are critical for designing more effective lanthanum-based systems for catalysis and separation. scirp.orgrsc.org
Environmental and Biological Interfaces: The application of La³⁺ in phosphate removal continues to be a major research focus, with studies developing new lanthanum-containing materials and investigating their long-term environmental behavior. nih.gov Research has shown that the phosphate uptake capacity of these materials correlates with their lanthanum content. nih.gov In another novel application, studies have explored adding the La³⁺ ion to Monascus purpureus fermentations, finding that it can enhance the production of red pigments while inhibiting the formation of the mycotoxin citrinin. bohrium.com
Future directions will likely involve the rational design of La³⁺-based materials with tailored properties for specific tasks. This includes creating highly selective catalysts, more efficient phosphors for next-generation lighting and displays, and developing advanced solid electrolytes for batteries. nanorh.comnanorh.com As our understanding of the fundamental coordination chemistry of the La³⁺ cation deepens, so too will the ability to harness its unique properties for new technological and scientific advancements.
Table 2: Research Findings on Lanthanum (III) Catalyzed Cellulose (B213188) Degradation
| Catalyst | Reaction Time (s) | Degradation Conversion (%) | Turnover Number |
|---|---|---|---|
| None | 180 | Scarcely proceeded | N/A |
| Lanthanum (III) chloride | 180 | 80.3 | 83 |
Source: Data from a study on the degradation of cellulose in water at 250°C. nih.gov
Structure
2D Structure
Properties
CAS No. |
16096-89-2 |
|---|---|
Molecular Formula |
La+3 |
Molecular Weight |
138.9055 g/mol |
IUPAC Name |
lanthanum(3+) |
InChI |
InChI=1S/La/q+3 |
InChI Key |
CZMAIROVPAYCMU-UHFFFAOYSA-N |
SMILES |
[La+3] |
Canonical SMILES |
[La+3] |
Other CAS No. |
16096-89-2 |
Origin of Product |
United States |
Coordination Chemistry and Complexation Behavior of Lanthanum Iii Cation
Ligand Design Principles and Synthesis for Lanthanum (III) Cation Complexation
The design of ligands for La³⁺ is centered on satisfying its preference for hard donors and its high coordination number. The synthesis of lanthanum complexes often involves the reaction of a lanthanum salt, such as lanthanum(III) nitrate (B79036) or chloride, with the desired ligand in a suitable solvent.
Monodentate Ligands: These ligands, which bind to the metal ion through a single donor atom, typically form relatively weak complexes with La³⁺. Examples include water (H₂O), ammonia (B1221849) (NH₃), and nitrate ions (NO₃⁻). In aqueous solutions, La³⁺ exists as a hydrated ion, [La(H₂O)ₙ]³⁺, where 'n' is commonly 8 or 9. Nitrate ions can also act as monodentate ligands, as seen in various lanthanum nitrate complexes in solution. acs.orgacs.orgresearchgate.net
Bidentate Ligands: Ligands that can bind to La³⁺ through two donor atoms show enhanced stability due to the chelate effect. Common bidentate ligands for lanthanum include carboxylates (like acetate), β-diketonates, and some Schiff bases. jetir.orgmdpi.comnih.gov For example, nitrate ions can also coordinate in a bidentate fashion, particularly in environments with fewer competing solvent molecules. acs.orgacs.orgresearchgate.net The coordination mode of nitrate can shift from monodentate to bidentate depending on the solvent system. acs.orgresearchgate.net
Polydentate Ligands: These ligands, containing multiple donor atoms, are highly effective at complexing La³⁺. They can be linear, such as polyaminopolycarboxylates like EDTA and DTPA, or more complex structures. researchgate.net Polydentate ligands can wrap around the large La³⁺ ion, satisfying its high coordination number and forming very stable complexes. jetir.org
The pre-organized structure of macrocyclic ligands leads to highly stable and selective complexes with metal ions, a phenomenon known as the macrocyclic effect.
Crown Ethers: These cyclic polyethers are effective for complexing La³⁺, with selectivity often depending on the match between the cation's ionic radius and the crown ether's cavity size. researchgate.net While 18-crown-6 (B118740) can form complexes with La³⁺, the stability is influenced by factors like the solvent and the presence of other coordinating species. researchgate.netresearchgate.net
Cryptands: These three-dimensional macrobicyclic ligands encapsulate the metal ion, leading to exceptionally stable complexes, known as cryptates. nih.gov The cryptand known as [2.2.2] (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) is a prominent example that forms stable complexes with various metal ions, including La³⁺. nih.govbhu.ac.in The design of functionalized cryptands is an active area of research for creating highly selective chelating agents for specific radiometals, including La³⁺. nih.gov
The versatile coordination geometry of La³⁺ makes it a valuable building block for constructing extended structures like coordination polymers and supramolecular assemblies. figshare.comiucr.orgtandfonline.comnih.govrsc.org In these architectures, organic ligands act as linkers, connecting multiple La³⁺ centers to form one-, two-, or three-dimensional networks. figshare.comnih.govrsc.org The final structure is influenced by the geometry of the ligand, the coordination preferences of the metal, and reaction conditions. For example, lanthanum(III) benzoate (B1203000) has been used with ancillary ligands like pyridine (B92270) N-oxide and 4,4′-bipyridyl-N,N′-dioxide to create different polymeric structures. figshare.comtandfonline.com Similarly, tetrafluoroterephthalic acid has been used to synthesize two-dimensional coordination polymers with La³⁺ that assemble into three-dimensional supramolecular structures through fluorine-fluorine interactions. rsc.org
Chelating Ligands and Macrocyclic Systems for Lanthanum (III) Cation (e.g., Crown Ethers, Cryptands)
Thermodynamics and Kinetics of Lanthanum (III) Cation Complex Formation
Understanding the thermodynamic stability and kinetic behavior of La³⁺ complexes is crucial for predicting their behavior in various systems.
The thermodynamic stability of a La³⁺ complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. These constants are determined experimentally using methods like potentiometric titration, spectrophotometry, and calorimetry. researchgate.netmdpi.comrsc.org Speciation diagrams, constructed from stability constant data, illustrate the distribution of different complex species as a function of pH and ligand concentration. For example, in the La(III)-tartaric acid system, the dominant species at pH 6 is LaTar, which accounts for about 80% of the metal ions. mdpi.com
Table 1: Stability Constants (log K) for Selected Lanthanum (III) Complexes
| Ligand | log K₁ | Conditions |
| Tartrate (Tar²⁻) | 3.69 (as LaHTar²⁺), 6.13 (as LaTar⁺) | 25 °C |
| Calix mdpi.comresorcinarene hydroxamic acid (C4RAHA) | 10.32 | 25 °C, pH 7.0 |
| Acetohydroxamic Acid (A⁻) | 10.15 | 298 K |
Data sourced from references mdpi.comrsc.orgresearchgate.netresearchgate.net. Note that stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH.
Kinetic studies provide insight into the rates and mechanisms of complex formation and dissociation. Due to the labile nature of the La³⁺ ion, ligand exchange reactions are generally fast.
The kinetics of complexation between La³⁺ and various ligands have been studied using techniques like stopped-flow spectrophotometry and NMR spectroscopy. researchgate.netresearchgate.nettandfonline.comsmolecule.com For instance, the complexation of La³⁺ with acetohydroxamic acid has been investigated using ¹³⁹La NMR, revealing rapid reaction rates. researchgate.net The rate of complex formation is often influenced by the rate of water exchange from the hydrated La³⁺ ion's inner coordination sphere.
Studies on ligand exchange in La(III) complexes, such as with n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), have shown that the exchange rates can depend on the concentration of the free ligand, suggesting a dissociative interchange (Id) or a dissociative (D) mechanism. tandfonline.com Kinetic parameters, including activation enthalpy (ΔH‡) and entropy (ΔS‡), have been determined for these exchange reactions, providing deeper mechanistic understanding. researchgate.nettandfonline.com For example, the dissociative rate constant for the La(III)-CMPO complex at 25°C was found to be 4.76 x 10³ s⁻¹. tandfonline.com
Determination of Stability Constants and Speciation Profiles of Lanthanum (III) Cation Complexes
Structural Elucidation of Lanthanum (III) Cation Coordination Complexes
The large ionic radius and high charge of the lanthanum (III) cation, coupled with the absence of ligand field stabilization effects due to its f0 electron configuration, lead to a remarkable flexibility in its coordination environment. The structure of lanthanum (III) complexes is primarily dictated by the size, shape, and charge of the coordinating ligands, as well as by steric and packing forces. This results in a wide range of coordination numbers and geometries. Elucidating these structures requires a combination of solid-state and solution-state techniques.
Single-Crystal X-ray Diffraction Analysis of Lanthanum (III) Cation Compounds
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the diverse coordination chemistry of the La(III) ion, showing that it can adopt coordination numbers ranging from 7 to 12.
The geometry of these complexes is highly variable. For instance, in an anionic tetrakis-complex with a carbacylamidophosphate (CAPh) ligand, tetramethylammonium (B1211777) tetrakis{2,2,2-trichloro-1-[(dimethoxyphosphoryl)imino]ethanolato}lanthanum(III), the La(III) ion is eight-coordinate, surrounded by four bidentate ligands. The resulting coordination polyhedron is described as a triangular dodecahedron. iucr.org In contrast, the hydrated La(III) ion in the solid state, such as in nonaaqualanthanum(III) trifluoromethanesulfonate, is nine-coordinate with a tricapped trigonal prismatic geometry. acs.orgnih.gov This nine-coordinate tricapped trigonal prism is also observed in a polymeric complex with oxydiacetate, [La₂(C₄H₄O₅)₃(H₂O)₃·5H₂O]n, which features two distinct LaO₉ units. uchile.cl
Higher coordination numbers are also common. A ten-coordinate, distorted bicapped square antiprism geometry is found in the complex K₃[La(TTHA)]·5H₂O, where the La(III) ion is bound by four nitrogen atoms and six carboxyl oxygen atoms from a single triethylenetetraaminehexaacetic acid (TTHA) ligand. koreascience.kr Even a coordination number of eleven is observed in the hydrated nitrate salt, [La(NO₃)₃(H₂O)₅]·H₂O. academie-sciences.fr The coordination environment is highly dependent on the nature of the ligands and the presence of solvent molecules. For example, a series of La(III) complexes with the β-diketonate ligand 4,4,4-trifluoro-1-(phenyl)-butane-1,3-dione (btfa) and various pyridyl adducts showcases coordination numbers of eight, nine, and ten, with geometries including the triangular dodecahedron, square antiprism, and more complex polyhedra for the higher coordination numbers. mdpi.com In a complex with a lacunary polyoxotungstate ligand, Na₂(NH₄)₇[La(W₅O₁₈)₂]·16H₂O, the central La(III) cation is sandwiched between two [W₅O₁₈]⁶⁻ units, resulting in an eight-coordinate square antiprismatic geometry. iucr.org
The following table summarizes the structural characteristics of several representative La(III) compounds determined by single-crystal X-ray diffraction.
| Compound | Coordination Number | Coordination Geometry | Ligands | Reference |
|---|---|---|---|---|
| (C₄H₁₂N)[La(C₄H₆Cl₃NO₄P)₄] | 8 | Triangular Dodecahedron | Dimethyl (2,2,2-trichloroacetyl)phosphoramidate | iucr.org |
| La(H₂O)₉₃ | 9 | Tricapped Trigonal Prism | Water | acs.orgnih.gov |
| [La₂(C₄H₄O₅)₃(H₂O)₃]·5H₂O | 9 (two non-equivalent sites) | Tricapped Trigonal Prism | Oxydiacetate, Water | uchile.cl |
| K₃[La(TTHA)]·5H₂O | 10 | Bicapped Square Antiprism | Triethylenetetraaminehexaacetic acid (TTHA) | koreascience.kr |
| [La(NO₃)₃(H₂O)₅]·H₂O | 11 | - | Nitrate, Water | academie-sciences.fr |
| [La(btfa)₃(H₂O)₂] | 8 | Triangular Dodecahedron | btfa, Water | mdpi.com |
| Na₂(NH₄)₇[La(W₅O₁₈)₂]·16H₂O | 8 | Square Antiprism | Polyoxotungstate | iucr.org |
| (aqua-O)di(pyrazine-2-carboxylate-N,O-μ-O)mono(pyrazine-2-carboxylate-N,O)lanthanum(III) dihydrate | 9 | - | Pyrazine-2-carboxylate, Water | tandfonline.com |
Solution-State Structural Characterization of Lanthanum (III) Cation Complexes
While crystallography provides a static picture of a complex, the structure in solution can be significantly different and is often more relevant to chemical reactivity. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Large-Angle X-ray Scattering (LAXS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe the coordination environment of La(III) in solution.
EXAFS and LAXS are powerful tools for determining the coordination number and bond distances of metal ions in non-crystalline systems. Studies on the solvated La(III) ion have shown that the coordination number is highly dependent on the solvent. In aqueous solution, EXAFS and LAXS data are consistent with the nine-coordinate, tricapped trigonal prismatic structure found in the solid state, with distinct La-O bond distances for the prism (≈2.52 Å) and capping (≈2.65 Å) water molecules. acs.orgnih.gov However, when La(III) is dissolved in bulkier solvents, the coordination number decreases due to steric hindrance. In dimethyl sulfoxide (B87167) (DMSO), the La(III) ion is eight-coordinate with an La-O bond distance of 2.50 Å, while in the even more sterically demanding N,N'-dimethylpropyleneurea, the coordination number is reduced to seven, with a shorter La-O bond distance of 2.44 Å. acs.orgnih.gov Similarly, in amide solvents like N,N-dimethylformamide (dmf) and N,N-dimethylacetamide (dma), a combination of LAXS and EXAFS showed a coordination number of nine in dmf, but an equilibrium between eight- and nine-coordinate species in the bulkier dma. acs.orgslu.se
These techniques have also been used to study complexation with various ligands in solution. An EXAFS study of La(III) complexes with oxydiacetic acid (ODA) and iminodiacetic acid (IDA) in aqueous solution revealed that the coordination number is nine. nih.govresearchgate.net The behavior of counter-ions is also critical. In methanol (B129727), nitrate anions enter the first solvation shell of the La(III) ion to form inner-sphere complexes, which is different from their behavior in dilute aqueous solution where the La(III) ion is fully hydrated. uniroma1.it Molecular dynamics simulations combined with X-ray absorption spectroscopy of lanthanum nitrate in methanol/ethyl ammonium (B1175870) nitrate mixtures showed that the coordination number changes from 10 (bicapped square antiprism) in pure methanol to 12 (icosahedral) in the ionic liquid, demonstrating the system's adaptability. acs.orgacs.orgnih.gov
NMR spectroscopy provides complementary information, particularly about the symmetry and dynamics of complexes in solution. For the diamagnetic La(III) ion, ¹H and ¹³C NMR spectra of the ligands can be used to infer complex formation and symmetry. For instance, the ¹H-NMR spectrum of a La(III) complex with a dithiocarbamate (B8719985) and phenanthroline ligand helped to elucidate the structure in solution. rsc.org Similarly, ³¹P NMR is useful for complexes with phosphorus-containing ligands, where a single resonance can indicate the formation of a highly symmetric species in solution. soton.ac.uk
The following table summarizes findings from solution-state structural studies of La(III) complexes.
| System | Technique(s) | Coordination Number | Key Findings | Reference |
|---|---|---|---|---|
| La(III) in Water | EXAFS, LAXS | 9 | Tricapped trigonal prism structure with La-O distances of ~2.52 Å and ~2.65 Å. | acs.orgnih.gov |
| La(III) in Dimethyl Sulfoxide (DMSO) | EXAFS, LAXS | 8 | Square antiprism geometry with an La-O distance of 2.50 Å. | acs.orgnih.gov |
| La(III) in N,N'-dimethylpropyleneurea | EXAFS | 7 | Coordination number decreases due to steric bulk of the solvent. | acs.orgnih.gov |
| La(III) in N,N-dimethylformamide (dmf) | LAXS, EXAFS | 9 | Coordination number is maintained as in water. | acs.orgslu.se |
| La(III) in N,N-dimethylacetamide (dma) | LAXS, EXAFS | 8-9 (equilibrium) | Steric hindrance from bulkier solvent leads to an equilibrium between coordination numbers. | acs.orgslu.se |
| La(NO₃)₃ in Methanol | XAS, MD | 10 | Nitrate ions form inner-sphere complexes, unlike in water. Bicapped square antiprism geometry. | uniroma1.it |
| La(III) with Oxydiacetic Acid (ODA) in Water | EXAFS | 9 | Confirms complex formation in solution. | nih.govresearchgate.net |
| La(III) with Octanoyl-dl-alaninate in glassy state | EXAFS | ~7 | Shows the coordination environment in an amorphous solid state. | rsc.org |
Analytical Methodologies for Lanthanum Iii Cation Speciation and Quantification
Spectroscopic and Spectrophotometric Methods for Lanthanum (III) Cation Analysis
Spectroscopic methods are widely utilized for the analysis of La(III) due to their sensitivity and the ability to study complex formation. These techniques rely on the interaction of the lanthanum cation or its complexes with electromagnetic radiation.
UV-Vis spectroscopy is a valuable tool for investigating the formation of complexes between the La(III) cation and various ligands. The coordination of ligands to the La(III) ion alters the electronic structure of the ligand, leading to changes in the UV-Vis absorption spectrum. beilstein-journals.org These spectral shifts, such as bathochromic (red) shifts, provide evidence of the physical interaction between the La(III) ion and the ligand. grafiati.com
For instance, in studies of La(III) complexes with ligands like piprazine Schiff bases, the formation of the complex results in observable shifts in the maximum absorbance wavelength (λmax). grafiati.com Similarly, the complexation of La(III) with L-malic acid has been studied by recording UV spectra, which, in conjunction with other techniques like circular dichroism, helps to understand the coordination environment of the central ion. mdpi.com The intensity of certain electronic transitions in the absorption spectra, particularly hypersensitive transitions, can be affected by changes in the coordination sphere of the lanthanide ion, providing further insight into complex formation. mdpi.com
A highly sensitive spectrophotometric method for lanthanum determination involves its reaction with Bromopyrogallol Red in the presence of cetylpyridinium (B1207926) chloride, forming a blue ternary complex with a maximum absorption at 661 nm. pnrjournal.com This method is effective over a concentration range of 0.125–5.0 μg/ml. pnrjournal.com Another established method utilizes the dye arsenazo III, which forms a complex with lanthanum, leading to a change in absorption at 652 nm. nih.gov This assay can reliably measure lanthanum concentrations down to 0.5 microM. nih.gov
Table 1: UV-Vis Spectroscopic Data for Lanthanum (III) Complexation
| Ligand | λmax of Complex (nm) | Observations |
| Piprazine Schiff Base (BPE) | 208 | Bathochromic shift observed upon complexation. grafiati.com |
| Bromopyrogallol Red (with CPC) | 661 | Formation of a soluble blue ternary complex. pnrjournal.com |
| Arsenazo III | 652 | Change in absorption upon complexation. nih.gov |
Fluorometric methods offer high sensitivity for the detection of La(III) cations. These techniques often involve the use of organic ligands that form fluorescent complexes with lanthanum or systems where the lanthanum ion catalyzes a reaction that produces a fluorescent change.
One approach involves the use of morin (B1676745) (2',4',3,5,7-pentahydroxyflavone), which forms fluorescent complexes with several metal ions, including lanthanum. msu.edu The fluorescence intensity of the La(III)-morin complex can be measured to quantify the lanthanum concentration. msu.edumsu.edu
Kinetic-fluorometric methods have also been developed. For example, the catalytic effect of La(III) on the oxidation of fluorescent dyes like safranine T by potassium bromate (B103136) can be used for its determination. researchgate.net The rate of the oxidation reaction, and consequently the change in fluorescence intensity, is proportional to the concentration of La(III). researchgate.net This method demonstrates good linearity in the range of 0.04–2.0 and 4.0–16 μg/mL. researchgate.net
Optical sensors, or optodes, provide another avenue for fluorometric detection. A selective and sensitive optical sensor for La(III) has been developed based on the immobilization of -(2-aminoethyl)-salicylaldimine on a triacetylcellulose (B593227) membrane. researchgate.net This optode exhibits a linear response to La(III) in the concentration range of 30–150 ppb, with a detection limit of 14.38 ppb. researchgate.net
Table 2: Fluorometric Detection Methods for Lanthanum (III) Cation
| Method/Reagent | Detection Principle | Linear Range | Detection Limit |
| Morin | Complexation | - | - |
| Safranine T / KBrO₃ | Catalytic Oxidation | 0.04–2.0 µg/mL & 4.0–16 µg/mL | 3.6 × 10⁻³ µg/mL |
| (2-aminoethyl)-salicylaldimine Optode | Immobilized Indicator | 30–150 ppb | 14.38 ppb researchgate.net |
UV-Vis Spectroscopy in Lanthanum (III) Cation Complexation Studies
Mass Spectrometry Applications in Lanthanum (III) Cation Research
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It has significant applications in the study of La(III) and its compounds.
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for quantifying the total lanthanum concentration in various samples, even at very low levels. frontiersin.orgarabjchem.org It is often used as the detection method in hyphenated techniques like IC-ICP-MS and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS). thermoscientific.comnih.gov LA-ICP-MS, in particular, allows for the quantitative imaging of lanthanum distribution in solid samples, such as biological tissues. nih.govsemanticscholar.org This has been applied to visualize the accumulation of lanthanum in gastric biopsy samples from patients administered lanthanum carbonate. nih.govsemanticscholar.org
Electrospray ionization mass spectrometry (ESI-MS) is used to study La(III) complexes in solution. researchgate.net It can help to distinguish between different ligand-to-metal stoichiometries, such as 1:1 and 2:1 complexes. researchgate.net
Resonance ionization mass spectrometry (RIMS) is a highly selective technique that has been used for the isotopic analysis of lanthanum. optica.org By using a diode laser for the initial excitation step, significant enhancements in isotope ratio measurements can be achieved. optica.org
Electrochemical Techniques for Lanthanum (III) Cation Sensing
Electrochemical techniques offer a compelling alternative to traditional analytical methods for the detection and quantification of the Lanthanum (III) cation (La³⁺). These methods are often characterized by their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization, making them suitable for both laboratory and in-field applications. rsc.orgrsc.orgacs.org The primary electrochemical methods employed for La³⁺ determination include potentiometry and voltammetry.
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are widely developed for La³⁺ detection. abechem.comabechem.com These sensors operate based on the measurement of the potential difference between a reference electrode and an ion-selective electrode, which is immersed in the sample solution. The potential of the ion-selective electrode is proportional to the logarithm of the activity of the La³⁺ ions in the solution. The core of a potentiometric La³⁺ sensor is the membrane, which is typically a polymeric matrix, such as poly(vinyl chloride) (PVC), embedded with a specific ionophore that selectively binds to La³⁺ ions. researchgate.net
A variety of ionophores have been investigated for their ability to selectively recognize La³⁺. These include crown ethers, Schiff bases, and other synthetic macrocyclic compounds. abechem.comresearchgate.net For instance, a PVC membrane electrode incorporating 1,3,5-trithiacyclohexane as an ionophore has demonstrated a Nernstian response to La³⁺ over a wide concentration range. acs.org Similarly, a sensor utilizing monoaza-12-crown-4 as the ionophore exhibited good performance with a Nernstian slope of 20.5±1.0 mV per decade of La³⁺ activity. researchgate.net The composition of the membrane, including the type and amount of plasticizer and any ionic additives, is crucial for optimizing the sensor's performance, such as its selectivity, sensitivity, and response time. acs.org
Voltammetric techniques, on the other hand, involve the application of a varying potential to an electrode and measuring the resulting current. rsc.org Adsorptive stripping voltammetry (AdSV) is a particularly sensitive voltammetric method for trace determination of La³⁺. electrochemsci.orgmdpi.com This technique typically involves a preconcentration step where a complex of La³⁺ with a specific ligand is adsorbed onto the working electrode surface, followed by a stripping step where the potential is scanned, and the current response from the reduction or oxidation of La³⁺ is measured. electrochemsci.orgmdpi.com For example, a carbon paste electrode modified with 3-methyl-2-hydrazinobenzothiazole has been successfully used for the differential adsorptive stripping voltammetric determination of ultra-trace amounts of La³⁺. electrochemsci.orgresearchgate.net The choice of supporting electrolyte is a critical parameter in voltammetric analysis of La³⁺ due to its highly negative reduction potential. ijarse.com
The development of novel electrode materials and modifications has further enhanced the performance of electrochemical sensors for La³⁺. This includes the use of carbon paste electrodes (CPEs), modified graphite (B72142) electrodes, and screen-printed electrodes. abechem.comelectrochemsci.orgarabjchem.org Nanomaterials, such as carbon nanotubes and metal oxide nanoparticles, have also been incorporated into sensor fabrication to improve sensitivity and detection limits. electrochemsci.orgingentaconnect.comrsc.org
The tables below summarize the performance characteristics of various electrochemical sensors for Lanthanum (III) cation detection reported in the literature.
Table 1: Performance of Potentiometric Sensors for Lanthanum (III) Cation
| Ionophore/Active Material | Electrode Type | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) | pH Range | Reference |
|---|---|---|---|---|---|---|
| 1-[({[(butylsulfunyl)carbothioyl]disulfanyl} carbothioyl)sulfanyl] butane | PVC membrane | 3.3×10⁻⁷ - 1.0×10⁻² | 20.9±1.8 | 2.5×10⁻⁷ | 3.7-7.3 | |
| Bis (2-mercaptoanil) diacetyl | Coated graphite membrane | 1.0×10⁻⁶ - 1.0×10⁻¹ | N/A | N/A | N/A | abechem.com |
| 1,3,5-Trithiacyclohexane | Membrane-coated graphite | 4.0×10⁻⁸ - 1.0×10⁻² | 19.8±0.3 | 2.0×10⁻⁸ | 5.0-8.0 | acs.org |
| Monoaza-12-crown-4 | PVC membrane | 3.16×10⁻⁵ - 1.0×10⁻¹ | 20.5±1.0 | N/A | 3.0-7.0 | researchgate.net |
| 1,10-Diaza-4,7,13,16-Tetraoxacyclooctadecane-N,N'-Diacetic Acid | PVC membrane | N/A | 19.53±1.62 | 3.9×10⁻⁶ | N/A | researchgate.net |
| 1,3-diphenyl-5-paranitrophenyl Formazan complex | Carbon paste | 1.0×10⁻⁷ - 1.0×10⁻¹ | 19.54±1.00 | 1.58×10⁻⁸ | 3-8 | tishreen.edu.sy |
| Kryptofix-22DD | Graphite disk | 1.0×10⁻⁷ - 1.0×10⁻¹ | 20.60±0.21 | 0.8×10⁻⁷ | 4.0-6.0 | tandfonline.com |
| Ethyl 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate | PVC membrane | 9.3×10⁻⁸ - 1.0×10⁻¹ | 19.9±0.3 | 1.7×10⁻⁸ | 3.0-10.0 | chem-soc.si |
| Ethyl benzoyl acetate | Screen printed electrode | 1.0×10⁻⁶ - 1.0×10⁻² | 21.0 | N/A | 4-8 | arabjchem.org |
| 8-amino-N-(2-hydroxybenzylidene) naphthyl amine | Nano-composite carbon paste | 1.0×10⁻⁶ - 1.0×10⁻² | 19.8±0.3 | 8.0×10⁻⁷ | 4.0-9.0 | electrochemsci.org |
| (1-[9{2-[2-2-hydroxy-1-naphtyl)-3-(2-{[(E)-1-(2-hydroxy-1 naphtyl) methylidine) amino} ethyl)-1-imidazolidyl}imino)methyl]-2-naphthol) | PVC membrane microelectrode | 4.0×10⁻⁹ - 1.0×10⁻⁴ | 19.5±0.3 | 4.5×10⁻¹⁰ | 3.5-8.5 | researchgate.net |
N/A: Not Available
Table 2: Performance of Voltammetric Methods for Lanthanum (III) Cation
| Method | Electrode | Ligand/Modifier | Linear Range (M) | Limit of Detection (M) | Reference |
|---|---|---|---|---|---|
| Differential Pulse Polarography | Dropping Mercury Electrode | KCl (supporting electrolyte) | N/A | 0.5 µg/ml | ijarse.com |
| Differential Adsorptive Stripping Voltammetry | Carbon Paste Electrode | 3-methyl-2-hydrazinobenzothiazole | 1.0×10⁻¹² - 7.0×10⁻¹¹ | 1.0×10⁻¹² | electrochemsci.orgresearchgate.net |
N/A: Not Available
Environmental Geochemistry and Biogeochemistry of Lanthanum Iii Cation
Adsorption and Desorption Processes of Lanthanum (III) Cation on Environmental Matrices
The mobility of La³⁺ in the environment is significantly hindered by its strong affinity for solid phases. Adsorption onto environmental matrices is a key process governing its concentration in natural waters.
Interactions with Clay Minerals and Metal Oxides
Clay minerals and metal oxides are abundant in soils and sediments and serve as primary sinks for La³⁺. The adsorption of La³⁺ onto these materials is influenced by factors such as pH, ionic strength, and the specific surface properties of the adsorbent.
Clay Minerals: Studies have shown that La³⁺ readily adsorbs onto various clay minerals, including bentonite (B74815), montmorillonite, and kaolinite (B1170537). lyellcollection.orgtandfonline.commdpi.com The primary mechanism of adsorption is believed to be ion exchange, where La³⁺ displaces other cations from the mineral surface. lyellcollection.org The cation exchange capacity of the clay mineral is a dominant factor controlling the extent of La³⁺ sorption. lyellcollection.org For instance, bentonite, which is primarily composed of montmorillonite, exhibits a high adsorption capacity for La³⁺. mdpi.com Research on kaolinite has demonstrated that the adsorption of La³⁺ is an endothermic process, meaning it increases with temperature, and follows a pseudo-second-order kinetic model. dbc.wroc.plbibliotekanauki.pl This suggests that the adsorption process is controlled by chemical reaction. tandfonline.com The presence of other ions, such as aluminum (Al³⁺), can inhibit the adsorption of La³⁺ onto clay minerals due to competition for binding sites. tandfonline.com
Metal Oxides: Metal oxides, such as goethite (α-FeOOH) and magnesium oxide (MgO), also play a significant role in sequestering La³⁺ from the environment. researchgate.net The adsorption of La³⁺ onto goethite is strongly pH-dependent, with adsorption increasing as pH rises. researchgate.net Photoelectron spectroscopy studies have shown that lanthanum interacts with oxygen to form oxides, typically in the form of La₂O₃ at room temperature.
The following table summarizes key findings from studies on the adsorption of La³⁺ onto clay minerals and metal oxides.
| Adsorbent | Key Findings | References |
| Bentonite | High adsorption capacity for La³⁺, with the process being endothermic and entropy-driven. The adsorption kinetics fit a pseudo-second-order model. | lyellcollection.orgmdpi.com |
| Kaolinite | Adsorption is endothermic and follows the Langmuir isotherm model. The process is considered to be chemisorption. | dbc.wroc.plbibliotekanauki.pl |
| Montmorillonite | Adsorption is inhibited by the presence of Al³⁺. The adsorption process is controlled by chemical reaction. | tandfonline.com |
| Goethite | Adsorption of La³⁺ increases with increasing pH. | researchgate.net |
Binding to Natural Organic Matter and Humic Substances
Natural organic matter (NOM) and its principal components, humic and fulvic acids, are ubiquitous in aquatic and terrestrial environments and have a strong affinity for metal ions, including La³⁺.
The interaction between La³⁺ and NOM is complex, involving both complexation in the aqueous phase and binding to solid organic matter. Lanthanum has a strong affinity for dissolved organic matter (DOM), which can influence its speciation and bioavailability. frontiersin.org Studies have shown that La³⁺ forms complexes with humic and fulvic acids, and the stability of these complexes can affect the mobility of lanthanum in the environment. acs.orgnih.gov The binding of La³⁺ to humic substances can be more significant than complexation with inorganic ligands like carbonate, even in alkaline conditions. acs.org
However, the presence of NOM does not always lead to a straightforward reduction in La³⁺ bioavailability. In some cases, the presence of DOM has been observed to exacerbate the toxicity of lanthanum to aquatic organisms, suggesting that the formed La-DOM complexes may be bioavailable or that DOM facilitates the transport of lanthanum across biological membranes. frontiersin.org The interaction is also pH-dependent; for instance, the ability of lanthanum-modified bentonite to bind phosphate (B84403) is reduced in the presence of NOM, and this effect is more pronounced at higher pH. nih.govresearchgate.net
| Organic Matter | Key Findings | References |
| Natural Organic Matter (NOM) | Strong affinity for La³⁺, influencing its speciation and bioavailability. Can reduce the phosphate-binding capacity of lanthanum-based materials. | frontiersin.orgnih.govresearchgate.net |
| Humic and Fulvic Acids | Form stable complexes with La³⁺. The stability of these complexes generally increases from lanthanum to lutetium. | researchgate.netacs.org |
| Lactate (as a model for NOM) | Forms complexes with La³⁺, with determined stability constants. | bibliotekanauki.pl |
Precipitation and Dissolution Dynamics of Lanthanum (III) Cation Compounds in Aqueous Systems
The concentration of La³⁺ in aqueous systems is also controlled by the precipitation and dissolution of its various compounds. The solubility of these compounds is highly dependent on factors such as pH, temperature, and the presence of other ions.
In aqueous solutions, La³⁺ can precipitate as hydroxides, carbonates, and phosphates, among other compounds. The solubility of lanthanum hydroxide (B78521) is low, and its precipitation is a key factor in controlling La³⁺ concentrations in neutral to alkaline waters. core.ac.uk Titration studies have shown that the precipitation of lanthanum hydroxide occurs upon the addition of a base, with a steep shift in pH at the onset of precipitation. core.ac.uk
The presence of other ions can significantly influence the precipitation of lanthanum. For example, in the presence of carbonate ions, La³⁺ can precipitate as lanthanum carbonate (La₂(CO₃)₃) or lanthanum hydroxycarbonate (LaCO₃OH). google.com Similarly, in the presence of phosphate, the highly insoluble lanthanum phosphate (LaPO₄) can form, which has a very low solubility product. aat-haw.de The formation of LaPO₄ is a critical process in both natural systems and engineered applications for phosphorus removal. researchgate.net
Conversely, the dissolution of lanthanum-containing minerals and compounds can act as a source of La³⁺ to the environment. The dissolution process is often slow. cdnsciencepub.com In acidic solutions, lanthanum compounds such as carbonates and hydroxides will dissolve, releasing La³⁺ into the solution. google.com The presence of complexing agents can also enhance the dissolution of lanthanum minerals.
Transport and Fate of Lanthanum (III) Cation in Aquatic and Terrestrial Ecosystems
The transport and ultimate fate of La³⁺ in the environment are governed by the interplay of the adsorption, desorption, precipitation, and dissolution processes discussed above.
In aquatic ecosystems , the majority of lanthanum is typically associated with particulate matter due to its strong tendency to adsorb to suspended sediments and colloids. aat-haw.de The transport of lanthanum is therefore closely linked to the transport of these particles. lyellcollection.org In river systems, the concentration of dissolved lanthanum often decreases as it moves from freshwater to saltwater environments. This is due to coagulation and subsequent sedimentation of lanthanide-bearing colloids and particles in estuaries, a process that can remove a significant portion of the lanthanide load from the water column. aat-haw.de The speciation of lanthanum also changes along this gradient, with different complexes dominating in river water compared to seawater. aat-haw.de
In terrestrial ecosystems , the mobility of La³⁺ is generally low due to its strong adsorption to soil components like clay minerals and organic matter. frontiersin.org This leads to an accumulation of lanthanum in the upper soil horizons. The pH of the soil is a critical factor, with lower pH potentially leading to increased mobility. frontiersin.org The presence of phosphate fertilizers can also introduce lanthanum into agricultural soils. frontiersin.org While lanthanum has been considered to have low bioavailability, its accumulation in soils raises concerns about potential uptake by plants and subsequent entry into the food chain. researchgate.netresearchgate.net
Mechanistic Bioremediation Strategies Involving Lanthanum (III) Cation
Bioremediation, the use of biological organisms to remove or detoxify pollutants, presents potential strategies for addressing lanthanum contamination. These strategies primarily involve the use of microorganisms and plants to sequester or transform lanthanum.
Microorganisms, including bacteria and fungi, can interact with La³⁺ through various mechanisms. Biosorption is a key process where La³⁺ binds to the surface of microbial cells. novapublishers.comresearchgate.net This process can be influenced by factors such as pH, initial metal concentration, and temperature. researchgate.net Some microorganisms can also precipitate lanthanum. For example, certain fungi can produce oxalic acid, which reacts with La³⁺ to form insoluble lanthanum oxalate (B1200264), effectively removing it from solution. nih.gov This bioprecipitation is a potential mechanism for the biorecovery of lanthanum. nih.gov Furthermore, some bacteria have been shown to accumulate lanthanum intracellularly, suggesting a role for bioaccumulation in bioremediation. researchgate.net
Mechanistic Interactions of Lanthanum Iii Cation with Biological Macromolecules and Cellular Components
Binding Interactions of Lanthanum (III) Cation with Proteins and Enzymes
The interaction of La³⁺ with proteins and enzymes is a key area of study, largely because of its ability to mimic physiological cations like calcium (Ca²⁺) and magnesium (Mg²⁺). researchgate.net This mimicry allows La³⁺ to bind to metalloprotein sites, often with higher affinity, providing a valuable probe for studying the structure and function of these proteins. acs.orgmdpi.com The binding is primarily governed by electrostatic interactions, with La³⁺ favoring coordination with hard donor atoms like oxygen and nitrogen found in amino acid side chains. novapublishers.com
Structural Impact of Lanthanum (III) Cation Binding on Protein Conformation and Stability
The binding of the La³⁺ cation can induce significant conformational changes in proteins, influencing their stability and folding. pnas.org For instance, studies on the designed lanthanide-binding peptide P3W have shown that the addition of La³⁺ induces the peptide to fold, increasing its α-helical content from 20% in the absence of the metal to 35% in its presence. pnas.org This folding is attributed to the organization of the central metal-binding loop upon cation coordination. pnas.org
Similarly, research on plant vitronectin-like protein (VN) revealed that high concentrations of La³⁺ form stable complexes with the protein. ubc.canih.gov This interaction alters the protein's molecular structure, leading to a more disordered and loosened conformation. ubc.canih.gov Computational modeling suggests that La(H₂O)₇³⁺ coordinates with carboxyl and carbonyl oxygen groups on the protein's surface, stabilized by strong hydrogen bonds. ubc.ca In contrast, low concentrations of La³⁺ only cause minor disturbances to the protein's structure through weaker electrostatic interactions. ubc.ca
The interaction of La³⁺ with erythrocyte membrane proteins has been shown to cause protein aggregation. nih.gov This aggregation is a result of both non-covalent cross-linking by the cation and oxidative cross-linking through the formation of disulfide bonds. nih.gov These structural changes are accompanied by a decrease in α-helix and β-sheet content and the exposure of tryptophan residues to a more hydrophobic environment. nih.gov
The binding affinity of La³⁺ to proteins is a critical factor. For the P3W peptide, the conditional binding affinity for La³⁺ was determined to be 5.9 ± 0.3 μM. pnas.org
Table 1: Impact of La³⁺ Binding on Protein Structure
| Protein/Peptide | La³⁺ Concentration | Observed Structural Change | Methodology |
| P3W Peptide | 1 equivalent | Increase in α-helicity from 20% to 35% | Circular Dichroism (CD) Spectroscopy |
| Plant Vitronectin-like Protein (VN) | High | Formation of stable complexes, loosened and disordered structure | Transmission Electron Microscopy, CD, Fluorescence Spectrometry, XPS |
| Plant Vitronectin-like Protein (VN) | Low | Micro-interference with molecular structure | Transmission Electron Microscopy, CD, Fluorescence Spectrometry, XPS |
| Erythrocyte Membrane Proteins | Not specified | Aggregation, decreased α-helix and β-sheet content | SDS-PAGE, Light Scattering, Fluorescence, CD, FTIR |
Modulation of Enzyme Activity by Lanthanum (III) Cation
The La³⁺ cation can significantly modulate the activity of various enzymes, acting as either an activator or an inhibitor. Its ability to substitute for native metal cofactors is a primary mechanism for this modulation. acs.org
For example, La³⁺ has been shown to inhibit the Ca²⁺-pump ATPase of the human red cell membrane. nih.gov The inhibition occurs by arresting the enzyme in a phosphorylated intermediate form, effectively blocking a transitional step in the enzyme's reaction cycle. nih.gov
In the case of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism, complexes of La³⁺ with 5-aminoorotic acid have been found to suppress the production of superoxide (B77818) radicals. nih.gov Molecular docking studies suggest that these complexes likely inhibit the enzyme by binding to its active site. nih.govresearchgate.net
Conversely, La³⁺ can enhance the activity of certain enzymes. Studies on xylanase from Penicillium have demonstrated that low concentrations of La³⁺ can lead to an increase in its enzymatic activity. researchgate.net This enhancement is linked to changes in the enzyme's gene sequence, suggesting that La³⁺ may be involved in cellular metabolic processes that influence enzyme production and function. researchgate.net
Furthermore, in soybean roots, La³⁺ has been observed to affect the activity of antioxidant enzymes. semanticscholar.org Depending on the concentration, La³⁺ can either increase or decrease the activity of enzymes like superoxide dismutase, catalase, and peroxidase, thereby influencing the plant's response to oxidative stress. semanticscholar.org
Table 2: Modulation of Enzyme Activity by La³⁺
| Enzyme | Source | Effect of La³⁺ | Proposed Mechanism |
| Ca²⁺-pump ATPase | Human Red Cell Membrane | Inhibition | Arrests the enzyme in a phosphorylated intermediate form. nih.gov |
| Xanthine Oxidase | Not specified | Inhibition (as a complex) | Binds to the active site. nih.gov |
| Xylanase | Penicillium | Enhancement (at low concentrations) | Involvement in cellular metabolic processes and gene sequence alteration. researchgate.net |
| Antioxidant Enzymes (SOD, CAT, POD) | Soybean Roots | Modulation (concentration-dependent) | Influences the plant's response to oxidative stress. semanticscholar.org |
Interaction of Lanthanum (III) Cation with Nucleic Acids
The interaction of the La³⁺ cation with nucleic acids, such as DNA and RNA, is another area of significant research interest. novapublishers.comglobalresearchonline.net Due to its high positive charge, La³⁺ can effectively interact with the negatively charged phosphate (B84403) backbone of these macromolecules. researchgate.net
DNA and RNA Binding Studies of Lanthanum (III) Cation
La³⁺ and its complexes can bind to DNA and RNA through various modes, including electrostatic interactions, groove binding, and intercalation. globalresearchonline.netnih.gov The specific mode of interaction often depends on the nature of the ligands complexed with the lanthanum ion. nih.gov For instance, certain La(III) complexes with phenanthroline derivatives have been shown to interact with calf thymus DNA primarily through both intercalative and coordination binding. nih.gov
Spectroscopic techniques are commonly employed to study these interactions. Changes in the electronic absorption, fluorescence, and circular dichroism spectra of DNA upon the addition of a La³⁺ complex can provide insights into the binding mode and affinity. nih.gov Viscosity measurements can also help distinguish between intercalative and non-intercalative binding, with intercalation typically leading to an increase in the viscosity of the DNA solution. globalresearchonline.net
Binding constant values for La³⁺ complexes with calf thymus DNA have been reported in the range of 5.7 × 10⁴ to 5.8 × 10⁵ M⁻¹. acs.org
Influence of Lanthanum (III) Cation on Nucleic Acid Structure and Function
The binding of La³⁺ can have a profound impact on the structure and function of nucleic acids. A key functional consequence of this interaction is the catalytic hydrolysis of the phosphodiester bonds in both DNA and RNA. researchgate.netjst.go.jpnih.gov Lanthanide ions, including La³⁺, are remarkably effective catalysts for this cleavage, making them potential artificial nucleases for biotechnological applications. researchgate.netjst.go.jp
The catalytic activity is often enhanced when La³⁺ is used in combination with other metal ions. For example, the hydrolysis of adenylyl(3'-5')adenosine is significantly more efficient with a combination of La³⁺ and Fe³⁺ ions than with either ion alone. nih.gov The proposed mechanism for RNA hydrolysis by lanthanide ions involves a bimetallic hydroxo-cluster that facilitates both the formation and decomposition of a pentacoordinated intermediate. jst.go.jp
Furthermore, specific La³⁺ complexes have been shown to selectively stabilize certain DNA structures. A mononuclear La(III) complex with a hexaaza macrocyclic ligand was found to stabilize a hybrid-type G-quadruplex (G4) DNA structure, while having no stabilizing effect on parallel or antiparallel G4 structures, or on double-helical DNA. acs.org This selective stabilization highlights the potential for designing La³⁺ complexes that can target specific nucleic acid conformations. acs.org
Membrane Interactions and Transport Mechanisms of Lanthanum (III) Cation
The interaction of the La³⁺ cation with cell membranes is crucial for understanding its biological effects, as the membrane is the primary barrier for its entry into the cell. researchgate.net It is widely recognized that La³⁺ can interfere with calcium-dependent functions by displacing Ca²⁺ from the cell membrane. researchgate.netresearchgate.net
Studies have shown that La³⁺ can enter cells, although the exact transport mechanisms can vary. In bovine chromaffin cells, La³⁺ has been found to enter via the Na⁺/Ca²⁺ exchange pathway. nih.gov Interestingly, at low concentrations, La³⁺ can act synergistically with Ca²⁺ to trigger catecholamine release, but at higher concentrations, it can block Ca²⁺ transport. nih.gov
In the giant alga Chara corallina, lanthanum transport across the plasma membrane has been identified as a metabolically mediated process. researchgate.net This suggests the involvement of active transport systems rather than simple diffusion.
The transport of La³⁺ across membranes can also be facilitated by ionophores. Studies with ionophores like A23187, 4-BrA23187, and ionomycin (B1663694) have demonstrated their ability to transport La³⁺ across liposomal membranes. nih.gov The transport is generally electroneutral, occurring through the formation of complexes between the ionophore and the La³⁺ cation. nih.gov
Table 3: Lanthanum (III) Cation Transport Mechanisms
| Cell/System | Transport Pathway/Mechanism | Key Findings |
| Bovine Chromaffin Cells | Na⁺/Ca²⁺ exchange pathway | Enters cell and triggers catecholamine release. nih.gov |
| Chara corallina | Metabolically mediated process | Active transport across the plasma membrane. researchgate.net |
| Liposomes | Ionophore-mediated transport (A23187, 4-BrA23187, ionomycin) | Electroneutral transport through complex formation. nih.gov |
Lanthanum (III) Cation as a Structural and Mechanistic Probe in Biological Systems
The Lanthanum (III) cation (La³⁺) serves as a valuable non-invasive analytical tool in biochemistry and molecular biology, primarily due to its unique physicochemical properties. wikipedia.orgjocpr.com Its utility as a probe stems from its ionic radius, which is similar to that of the calcium ion (Ca²⁺), allowing it to act as a Ca²⁺ mimic. mdpi.comcambridge.org This enables La³⁺ to substitute for Ca²⁺ in biological systems, providing insights into the structure and function of calcium-binding proteins and other macromolecules. cambridge.orgnih.gov Despite the similar size, the higher positive charge of La³⁺ leads to stronger electrostatic interactions and higher affinity for binding sites compared to Ca²⁺. mdpi.comuni-tuebingen.de
The interaction of La³⁺ with proteins is largely ionic in character, showing a preference for hard donor ligands such as carboxylate groups. nih.gov Studies have shown that La³⁺ can bind to a variety of proteins, including calmodulin, hemoglobin, and horseradish peroxidase, often inducing conformational changes. researchgate.netnih.gov The binding mechanisms involve electrostatic attraction, hydrogen bonds, and van der Waals forces. nih.govresearchgate.net For instance, at low concentrations, the interaction between La³⁺ and horseradish peroxidase is weak, but at higher molar ratios, La³⁺ can coordinate strongly with oxygen and/or nitrogen in the amide groups of the polypeptide chain, forming a La-HRP complex and altering the enzyme's catalytic activity. nih.gov Due to their unique spectroscopic and magnetic properties, lanthanides are used to study protein conformation and dynamics. wikipedia.orgresearchgate.net
In the context of nucleic acids, La³⁺ ions interact with the polyanionic backbone and the nucleobases. nih.govresearchgate.net They can form direct coordination bonds with the oxygen atoms of adjacent phosphate groups. nih.gov The N-7 position of guanine (B1146940) is a common binding site for metal ions. nih.gov Research has demonstrated that La³⁺ can catalyze the hydrolysis of phosphodiester linkages in RNA with remarkable efficiency under physiological conditions, highlighting its potential as a tool in biotechnology. jst.go.jp Furthermore, specific lanthanum(III) complexes have been shown to selectively bind to and stabilize non-canonical DNA structures, such as the hybrid-type G-quadruplex (G4) formed by the human telomeric sequence Tel26, through mechanisms believed to involve π-π stacking and electrostatic interactions. acs.org
Table 1: Interactions of Lanthanum (III) Cation with Biological Macromolecules
| Macromolecule | Type of Interaction | Observed Effects | References |
| Proteins (General) | Ionic substitution for Ca²⁺ | Probing Ca²⁺ binding sites; structural and functional analysis. | mdpi.comcambridge.orgnih.gov |
| Calcium-Binding Proteins (e.g., Calmodulin, Troponin) | Binds to Ca²⁺ sites (e.g., EF-hand motifs) | Inhibition or stimulation of function; allows for spectroscopic studies of protein conformation. | mdpi.comcambridge.orgnih.govresearchgate.net |
| Horseradish Peroxidase (HRP) | Electrostatic, van der Waals, H-bonds; coordination with amide groups at high ratios. | Alters enzyme conformation and catalytic activity. | nih.gov |
| Human Serum Albumin (HSA) | Hydrogen bonds, van der Waals forces. | Alters protein conformation and can lead to protein unfolding. | researchgate.netresearchgate.net |
| Nucleic Acids (RNA) | Catalytic hydrolysis of phosphodiester bonds. | Enormously fast RNA cleavage under physiological conditions. | jst.go.jp |
| Nucleic Acids (DNA) | Coordination with phosphate backbone and nucleobases. | Can induce conformational changes from B-DNA to A-DNA; stabilizes specific G-quadruplex structures. | nih.govacs.orgresearchgate.net |
Molecular Mechanisms of Lanthanum (III) Interaction with Plant Photosynthesis
The interaction of the Lanthanum (III) cation with the photosynthetic apparatus in plants is complex, exhibiting a dose-dependent effect where low concentrations are often stimulatory and high concentrations are inhibitory. nih.govplos.org The molecular mechanisms underlying these effects involve direct interactions with key components of photosynthesis, including chlorophyll (B73375), photosystems, and the electron transport chain. uns.ac.rs
At the molecular level, La³⁺ can enter the chloroplasts. nih.govsciengine.com One of the most significant interactions is its ability to substitute the central magnesium (Mg²⁺) ion in the porphyrin ring of chlorophyll molecules, forming a La-chlorophyll complex. plos.orgnih.govsciengine.commit.edu This substitution can alter the light absorption and spectroscopic properties of the pigment. mit.eduamericanelements.com Studies on spinach have shown that in the absence of magnesium, La³⁺ can replace it in the chlorophyll molecule, which stimulates the formation of Photosystem II (PSII) and increases the rate of electron transport. sciengine.comresearchgate.net By coordinating with the nitrogen atoms of the porphyrin ring, La³⁺ can influence the efficiency of light energy capture. plos.orgnih.gov
Table 2: Effects of Lanthanum (III) Cation on Photosynthetic Components and Processes
| Component/Process | Effect of Low La³⁺ Concentration | Effect of High La³⁺ Concentration | Key Mechanisms | References |
| Chlorophyll | Increased content and synthesis. | Decreased content and degradation. | Substitution of Mg²⁺ in the porphyrin ring; formation of La-chlorophyll. | nih.govsciengine.commit.edumdpi.com |
| Photosystem II (PSII) | Enhanced formation, activity, and photochemical efficiency. | Inactivation of reaction centers; damage to donor/receptor sides. | Replacement of Ca²⁺ in the oxygen-evolving complex; improved electron transport. | sciengine.comresearchgate.netmdpi.comucla.edu |
| Electron Transport Chain | Increased electron transport rate (ETR). | Inhibition of the whole chain. | Interaction with protein complexes (e.g., Cyt b6f); degradation of thylakoid proteins. | mdpi.comucla.edumdpi.comnih.gov |
| Chloroplast Ultrastructure | No significant change. | Damage to thylakoids and overall structure. | Degradation of photosynthetic protein supercomplexes. | nih.govucla.edu |
| Net Photosynthetic Rate | Increased. | Decreased/Inhibited. | Combination of effects on light absorption, PSII activity, and electron transport. | nih.govnih.govsciengine.com |
Applications of Lanthanum Iii Cation in Advanced Materials Science and Engineering
Lanthanum (III) Cation in Ceramic and Glass Technologies (e.g., Optical Glasses, Dielectrics)
The incorporation of the Lanthanum (III) cation, predominantly in the form of Lanthanum (III) oxide (La₂O₃), is critical in the formulation of specialty ceramics and glasses with tailored properties. In the realm of optical glasses, La₂O₃ is a key additive for improving the refractive index, chemical durability, and mechanical strength. wikipedia.org Its presence in the glass matrix leads to a higher glass transition temperature and increased density and microhardness. wikipedia.org These high-refractive-index glasses are indispensable components in advanced optical systems, including camera and telescope lenses. idealmedical.co.za
In the field of dielectric materials, lanthanum-containing compounds are integral to the production of high-performance ceramics. cymitquimica.com For instance, barium strontium titanate glass-ceramics doped with La₂O₃ exhibit modified electrical responses. The addition of lanthanum influences the impedance behavior, with studies showing a decrease in oxygen vacancy concentration and shifts in the frequency response of the material. aip.org Lanthanum is also a component in some ferroelectric materials, such as Lanthanum-doped bismuth titanate (BLT). wikipedia.org
Luminescent Materials and Phosphors Incorporating Lanthanum (III) Cation
The Lanthanum (III) cation plays a crucial role as a host in luminescent materials and phosphors, which are fundamental to modern lighting and display technologies. rsc.org While La³⁺ itself is not luminescent in the visible spectrum due to its empty 4f shell, its inertness prevents the quenching of luminescence from dopant ions, making it an excellent host material. conicet.gov.ar
Synthesis and Optoelectronic Properties of Lanthanum (III) Cation-Doped Materials
Lanthanum-based phosphors are synthesized through various methods, including solid-state reactions, precipitation, and sol-gel techniques. bohrium.comspectroscopyonline.commdpi.com A common approach involves the high-temperature solid-state reaction to produce crystalline phosphor powders. bohrium.com For example, Lanthanum oxychloride (LaOCl) doped with Europium (Eu³⁺) has been synthesized via a solid-state method, exhibiting strong red emission. bohrium.com Another example is the synthesis of a blue-emitting phosphor, [La(Phen)₂(NO₃)₃], using a simple precipitation method. spectroscopyonline.com This complex demonstrated high color purity and significant thermal stability. spectroscopyonline.com
The doping of lanthanide ions into a Lanthanum host lattice significantly influences the optoelectronic properties. For instance, doping ZnO thin films with La³⁺ ions has been shown to enhance the crystalline quality and increase the transparency of the host matrix, making it suitable for optoelectronic device applications. mdpi.com The incorporation of La³⁺ can also reduce the recombination of photo-generated electron-hole pairs, thereby enhancing photocatalytic activity. researchgate.net
Below is a table summarizing the properties of selected Lanthanum (III) cation-doped luminescent materials:
| Material | Dopant | Synthesis Method | Emission Color | Key Properties |
| LaOCl | Eu³⁺ | Solid-State Reaction | Red | High photoluminescence intensity, with CIE coordinates close to commercial red phosphors. bohrium.com |
| [La(Phen)₂(NO₃)₃] | - | Precipitation | Blue | High color purity (96%), good thermal stability up to 150 °C. spectroscopyonline.comresearchgate.net |
| ZnO | La³⁺ | Chemical Spray | - | Increased crystalline quality and transparency. mdpi.com |
| LaPO₄ | Eu³⁺ | Epoxide Route | Red | Controlled size and morphology, good luminescent properties. conicet.gov.ar |
Catalytic Materials and Support Systems Based on Lanthanum (III) Cation
The Lanthanum (III) cation is a key component in various catalytic systems, either as an active phase or as a support material that enhances the performance and stability of the catalyst. americanelements.com Lanthanum oxide (La₂O₃) is frequently used as a catalyst support due to its thermal stability and its ability to improve the dispersion of active metal components. researchgate.net
For example, in mixed-methane reforming, a nickel catalyst supported on La₂O₃–Al₂O₃ has shown high activity. The choice of the lanthanum precursor, such as lanthanum (III) nitrate (B79036) versus lanthanum (III) chloride, can significantly impact the catalyst's performance, with the nitrate precursor leading to higher methane (B114726) and carbon dioxide conversions. mdpi.com La₂O₃-based catalysts have also been developed for the direct conversion of cellulose (B213188) to glycols. researchgate.net Furthermore, a metal-organic framework (MOF) based on Lanthanum (III), designated as JMS-1a, has demonstrated catalytic activity for the hydrogenation of carbon dioxide to formate (B1220265). nih.gov
The table below highlights some catalytic applications of Lanthanum (III) cation-based materials:
| Catalyst System | Application | Role of La³⁺ | Research Finding |
| Ni/La₂O₃–Al₂O₃ | Mixed Methane Reforming | Catalyst Support | Precursor choice affects activity; nitrate precursor showed higher conversions (71% CH₄, 68% CO₂). mdpi.com |
| Cu-La/AC | Sucrose to 1,2-PDO | Catalyst Component | Achieved a 72% yield of 1,2-propanediol (1,2-PDO). researchgate.net |
| JMS-1a (La-based MOF) | CO₂ Hydrogenation | Catalytic Center | Converted CO₂ to formate with high selectivity. nih.gov |
| La₀.₄Sr₀.₅Ti₀.₉₄Ni₀.₀₆O₃₋δ | Ammonia (B1221849) Decomposition | Perovskite Catalyst Component | Demonstrated 86% ammonia conversion efficiency at 700 °C for hydrogen production. acs.org |
Electrochemical and Energy Storage Materials Utilizing Lanthanum (III) Cation (e.g., Electrodes, Solid Oxide Fuel Cells)
Lanthanum (III) cation-containing materials are pivotal in the advancement of electrochemical and energy storage technologies, particularly in solid oxide fuel cells (SOFCs) and batteries.
In SOFCs, Sr- and Mg-doped LaGaO₃ (LSGM) is a promising electrolyte material due to its high oxygen-ion conductivity at intermediate temperatures. jst.go.jp However, the reactivity between LSGM and electrode materials can be a challenge. encyclopedia.pub Lanthanum chromite-based materials, such as La₀.₇Ca₀.₃CrO₃-δ, have been investigated as potential symmetrical electrodes, meaning they can function as both the anode and the cathode, which would simplify SOFC fabrication. researchgate.net Furthermore, doping ceria with lanthanum to create a La-doped ceria (LDC) interlayer can prevent detrimental reactions between the electrolyte and the cathode in SOFCs. tandfonline.com
Nanomaterials Synthesis and Functionalization with Lanthanum (III) Cation
The synthesis of nanomaterials containing the Lanthanum (III) cation has opened up new avenues for creating materials with novel properties and applications. Various methods are employed to produce lanthanum-based nanoparticles, including sonochemical methods, sol-gel processes, and thermal decomposition. researchgate.net For example, quasi-spherical La₂O₃ nanoparticles can be prepared by the direct thermal decomposition of a nano-sized Lanthanum (III) supramolecular compound. researchgate.net
The functionalization of nanomaterials with Lanthanum (III) is another area of active research. This involves combining lanthanum-based nanoparticles with other materials to create nanocomposites with enhanced functionalities. A notable example is the synthesis of Lanthanum (III) hydroxide (B78521) (La(OH)₃) nanoparticles doped into polyethyleneimine-functionalized graphene quantum dots (PEI-N-GQDs). acs.orgnih.gov This green synthesis method results in a nanocomposite where the La(OH)₃ nanoparticles have an average size of 6–20 nm and are stabilized by the GQD framework. acs.orgnih.gov Such nanocomposites have potential applications in optoelectronic devices. acs.org The functionalization of multi-walled carbon nanotubes with magnetic Fe₃O₄ nanoparticles and subsequent treatment to incorporate sulfur-containing groups has created an adsorbent capable of recovering La³⁺ ions from aqueous solutions. rsc.org
Catalytic Roles of Lanthanum Iii Cation and Its Complexes
Lewis Acid Catalysis Mediated by Lanthanum (III) Cation
The Lanthanum (III) cation functions as an effective Lewis acid, a substance that can accept an electron pair. This property is central to its catalytic activity, allowing it to coordinate with electron-rich atoms, such as oxygen and nitrogen, in organic substrates. nih.gov This coordination polarizes bonds, activating the substrate towards nucleophilic attack and thereby lowering the activation energy of the reaction.
A prominent example of a lanthanum-based Lewis acid catalyst is Lanthanum (III) trifluoromethanesulfonate, commonly known as lanthanum triflate (La(OTf)₃). kuleuven.be This salt is valued for its water-tolerance, which allows it to be used in aqueous media, a significant advantage in green chemistry. researchgate.net The hydrated La³⁺ ion in triflate salts typically adopts a tricapped trigonal prism geometry, coordinating with nine water molecules.
The Lewis acidic nature of La(OTf)₃ has been harnessed in numerous organic reactions. For instance, it catalyzes the direct amidation of esters with amines, a crucial transformation for synthesizing peptides and pharmaceuticals. organic-chemistry.org The mechanism involves the lanthanum center coordinating to the carbonyl group of the ester, which enhances its electrophilicity and facilitates the attack by the amine. This method is notable for its mild reaction conditions and low catalyst loadings. organic-chemistry.org Lanthanum triflate also finds use in Friedel-Crafts reactions and in the synthesis of ureas from protected amines. researchgate.net
To enhance its utility and recyclability, lanthanum triflate has been supported on solid materials, such as nanomagnetic γ-Fe₂O₃. rsc.org This creates a heterogeneous catalyst that can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. rsc.org The large ionic radius and oxophilicity of the La(III) cation make it a powerful candidate for reactions requiring the polarization of carbon-oxygen bonds. nih.gov
Organic Transformations Catalyzed by Lanthanum (III) Cation Complexes
Complexes of the Lanthanum (III) cation are instrumental in catalyzing a wide array of organic transformations, demonstrating broad applicability in synthetic chemistry. These reactions range from the formation of fundamental carbon-carbon bonds to complex multi-component reactions.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and lanthanum (III) catalysts have proven to be highly effective in this domain.
Aldol (B89426) Reactions: The aldol reaction, which creates a β-hydroxy carbonyl compound, is a classic C-C bond-forming reaction. Lanthanum (III) catalysts, particularly La(OTf)₃, facilitate the reaction between silyl (B83357) enol ethers and aldehydes. Shibasaki and colleagues developed a heterobimetallic lanthanum-lithium-BINOL complex (LLB) that catalyzes direct asymmetric aldol reactions. An improved version of this catalyst, generated by adding potassium hexamethyldisilazide (KHMDS), demonstrated higher reactivity, allowing for lower catalyst loading. nih.gov In another approach, a lanthanum (III) polyphenoxide complex, prepared from lanthanum isopropoxide and an anthracene-bisresorcinol derivative, acts as a recoverable, insoluble catalyst for aldol reactions. oup.com The metal center in this complex is thought to function as a Lewis acid, contributing to the catalytic process. oup.com
Diels-Alder Reactions: The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Lanthanide triflates, including La(OTf)₃, are known to catalyze this reaction. researchgate.netcapes.gov.br The catalytic activity of lanthanide complexes in the hetero-Diels-Alder reaction between crotonaldehyde (B89634) and ethyl vinyl ether has been studied, revealing that ligand properties, such as pKₐ and specific structural features like a perfluoromethyl-β-diketonate functionality, are crucial for activity. cdnsciencepub.com Lanthanide (III) complexes have also been used to achieve enantioselectivity in Diels-Alder reactions. acs.orgacs.org By using a single chiral source in combination with different achiral ligands, it is possible to synthesize both enantiomers of the product. acs.orgacs.org
Table 1: Examples of Lanthanum (III) Catalyzed C-C Bond Formation Reactions
| Reaction Type | Catalyst System | Reactants | Key Finding | Reference |
|---|---|---|---|---|
| Aldol Reaction | La(OTf)₃ | Silyl enol ethers and aldehydes | Facilitates the formation of β-hydroxy carbonyl compounds. | |
| Direct Asymmetric Aldol Reaction | Lanthanum-lithium-BINOL (LLB) complex + KHMDS | Ketones and aldehydes | Improved catalyst reactivity allows for reduced catalyst loading. | nih.gov |
| Hetero-Diels-Alder Reaction | Lanthanum hexa- or heptacoordinate complexes | Crotonaldehyde and ethyl vinyl ether | Ligand pKₐ and structure are critical for catalytic activity. | cdnsciencepub.com |
| Enantioselective Diels-Alder Reaction | Lanthanide(III) catalyst with a single chiral source and achiral ligands | N-crotonyloxazolidinone and cyclopentadiene | Enables stereoselective synthesis of both product enantiomers. | capes.gov.bracs.orgacs.org |
Lanthanum (III) itself is generally considered redox-inactive under typical catalytic conditions. However, its complexes can facilitate oxidation and reduction reactions by acting as Lewis acid promoters or by participating in cooperative catalysis with redox-active ligands or co-catalysts.
For instance, lanthanum-containing materials like perovskites (e.g., LaCoO₃, LaFeO₃) are used as catalysts in advanced oxidation processes (AOPs) for wastewater treatment. orgchemres.org These materials activate oxidants such as peroxymonosulfate (B1194676) and hydrogen peroxide to generate highly reactive sulfate (B86663) and hydroxyl radicals, which then degrade organic pollutants like ciprofloxacin. orgchemres.org In these systems, the lanthanum ion plays a structural role in the perovskite lattice, influencing the catalytic activity of the transition metal (e.g., Co, Fe).
A bio-inspired approach has demonstrated that a complex of lanthanum (III) with an open-shell semi-quinone anionic radical can be a highly efficient catalyst for the aerobic oxidation of alcohols. nih.govx-mol.com In this system, the La³⁺ ion acts solely as a Lewis acid promoter, while the redox process occurs on the semiquinone ligand. nih.govx-mol.com This mimics the strategy used by certain rare earth metal-dependent enzymes. nih.gov
The reactivation of lanthanum oxide (La₂O₃), an important oxidation catalyst used in processes like the oxidative coupling of methane (B114726) (OCM), involves changes in surface oxygen species and the removal of contaminants like carbonates. frontiersin.org Understanding these surface processes is crucial for maintaining the catalyst's oxidative performance. frontiersin.org
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via cross-coupling reactions is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Lanthanum-based catalysts have shown promise in these transformations.
An efficient protocol for the C-N cross-coupling of aryl halides with various nitrogen-containing compounds, including heteroaromatic amines, has been developed using lanthanum (III) oxide (La₂O₃) as a recyclable, heterogeneous catalyst. researchgate.netresearchgate.net The system, which also employs a diamine ligand and a base, is effective for the amination of aryl halides and tolerates a range of functional groups. researchgate.net
Lanthanum triflate (La(OTf)₃) has been successfully used to catalyze the direct amidation of esters, which is a form of C-N bond formation. organic-chemistry.org This method provides high yields under mild conditions and avoids the use of stoichiometric reagents. organic-chemistry.org Furthermore, La(OTf)₃ has been employed in three-component reactions involving coumarin-3-carboxylates, indoles, and amines to synthesize indolylmalonamides, showcasing its ability to facilitate multiple bond-forming events, including C-N coupling, in a single pot. acs.orgacs.org
While the focus has been heavily on C-N coupling, some lanthanum-catalyzed systems are also effective for C-O cross-coupling. For example, a protocol using a silver nitrate (B79036) catalyst with a diamine ligand, which is conceptually similar to some lanthanide-catalyzed systems, has been developed for the C-O coupling of alcohols and phenols with halides. researchgate.net
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a vital reaction in the production of polyesters, biofuels, and in fine chemical synthesis. rsc.org Lanthanum (III) catalysts are exceptionally efficient for this transformation, often operating under neutral or nearly neutral conditions. rsc.orgdntb.gov.ua
Ligand-free lanthanum salts such as La(OTf)₃, lanthanum isopropoxide (La(Oi-Pr)₃), and lanthanum nitrate (La(NO₃)₃) show high catalytic activity. researchgate.netrsc.org The effectiveness of these catalysts can be further enhanced through ligand assistance. A highly active dinuclear La(III) catalyst, prepared in situ from lanthanum isopropoxide and 2-(2-methoxyethoxy)ethanol, is effective for the transesterification of a wide range of substrates, including methyl carboxylates, ethyl acetate, and even less reactive dimethyl carbonate and methyl carbamates, with primary, secondary, and tertiary alcohols. rsc.orgacs.orgacs.org
A "lanthanum (III) nitrate alkoxide" catalyst, prepared from lanthanum (III) nitrate hydrate, is particularly useful for the transesterification of α-substituted chiral carboxylic esters without causing epimerization. rsc.org A key advantage of these La(III)-catalyzed systems is that they often yield colorless ester products without requiring complex work-up or purification procedures. rsc.orgacs.org
Table 2: Lanthanum (III) Catalysts in Transesterification Reactions
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| La(Oi-Pr)₃, La(OTf)₃, La(NO₃)₃ (Ligand-free) | Carboxylic esters and alcohols | High catalytic activity as simple salts. | rsc.org |
| La(Oi-Pr)₃ / 2-(2-methoxyethoxy)ethanol | Methyl carboxylates, dimethyl carbonate, methyl carbamates with 1°, 2°, and 3° alcohols | Highly active dinuclear catalyst; broad substrate scope including less reactive esters. | rsc.orgacs.orgacs.org |
| La(OR)m(NO₃)3-m ("lanthanum nitrate alkoxide") | α-substituted chiral carboxylic esters | Nearly neutral conditions; prevents epimerization of chiral centers. | rsc.org |
C-N and C-O Cross-Coupling Reactions
Polymerization Reactions Initiated or Catalyzed by Lanthanum (III) Cation
Lanthanum (III) complexes have been investigated as initiators and catalysts for various polymerization reactions. Their catalytic activity is particularly notable in the ring-opening polymerization (ROP) of cyclic esters, which is a key method for producing biodegradable polymers like poly(glycolic acid) (PGA) and poly(lactic acid) (PLA).
Several La(III)-based coordination polymers, synthesized using tetrachlorinated benzenedicarboxylic acid ligands, have been shown to act as effective initiators for the bulk, solvent-free melt polymerization of glycolide. rsc.org These complexes promote the reaction at temperatures between 200 and 220 °C, yielding poly(glycolic acid). rsc.org
The catalytic activity of lanthanum compounds is also relevant in the synthesis of polymers used for specific applications. For example, ion-imprinted polymers have been prepared for the selective separation of lanthanum (III) ions. aloki.hu The process involves creating a complex between La(III) and a functional monomer (like N-methacryloylamido folic acid), followed by polymerization. aloki.hu While the lanthanum ion is the target here rather than the catalyst, the chemistry is closely related to polymerization processes. Additionally, polymer-bound lanthanum (III) reagents are commercially available and used as catalysts in applications such as solution-phase peptide synthesis. sigmaaldrich.com
The role of lanthanum in polymerization is also tied to its use in broader organic synthesis, as many catalyzed reactions, such as transesterification, are fundamental steps in the production of polymers. rsc.org
Photocatalysis and Electrocatalysis Involving Lanthanum (III) Cation (e.g., in Perovskite-type Materials)
The Lanthanum (III) cation (La³⁺) plays a crucial role in the development of advanced catalytic materials, particularly within the structure of perovskite-type oxides. frontiersin.orgresearchgate.net Perovskites, which are materials with a specific crystal structure similar to that of the mineral perovskite (calcium titanate), typically follow the general chemical formula ABO₃. frontiersin.orgrsc.org In this structure, the 'A' site is usually occupied by a large cation, often a rare-earth or alkaline earth metal, while the 'B' site is occupied by a smaller transition metal cation. researchgate.netrsc.org The La³⁺ cation is frequently incorporated into the 'A' site, where its stable oxidation state and ionic radius contribute significantly to the structural integrity and the resulting physicochemical properties of the material. researchgate.netacs.org These La-based perovskites are extensively researched for their applications in photocatalysis and electrocatalysis due to their exceptional thermal stability, tunable electronic structures, high ionic conductivity, and redox behavior. acs.orgosti.gov
Photocatalytic Applications
Lanthanum-based perovskites have emerged as a promising class of third-generation photocatalysts. frontiersin.org They are valued for their ability to absorb light and generate electron-hole pairs, which initiate redox reactions for applications like water purification and solar energy conversion. rsc.orgexeter.ac.uk The presence of the La³⁺ cation is instrumental in tuning the material's properties for enhanced photocatalytic efficiency.
One of the most studied lanthanum-based perovskites is Lanthanum Ferrite (LaFeO₃). exeter.ac.uk This material is noted for its narrow bandgap (around 2.0 eV), which allows it to absorb visible light, and its high stability. frontiersin.orgexeter.ac.uk However, the photocatalytic efficiency of pure LaFeO₃ can be limited by factors such as a high recombination rate of photogenerated charge carriers. exeter.ac.uk Research has focused on various strategies to overcome these limitations, including doping and the formation of heterostructures. For instance, creating composites by decorating lanthanum-based perovskites with other semiconductors has been shown to significantly enhance photocatalytic activity by improving light absorption and reducing the electron-hole recombination rate. frontiersin.org
Another significant area of research involves lanthanum titanates, such as La₂Ti₂O₇. Porous La₂Ti₂O₇, synthesized via a sol-gel method, has demonstrated effective photocatalytic degradation of pollutants like azophloxine dye. frontiersin.org Studies have shown that modifying the synthesis process can influence the material's crystallinity and surface area, directly impacting the generation of hydroxyl radicals, which are key to the degradation process. frontiersin.org Similarly, forming a heterojunction, such as between LaNiO₃ and Ag₃PO₄, can dramatically boost photocatalytic performance. A 5% LaNiO₃/Ag₃PO₄ composite was able to completely degrade high concentrations of rhodamine B and methyl orange dyes within 20 minutes under visible light, showcasing enhanced charge separation and stability. frontiersin.org
The role of La³⁺ extends to modifying other perovskite systems. Doping La³⁺ into ZnTiO₃ has been shown to narrow the material's bandgap and create electron capture sites, which increases the lifetime of photogenerated charge carriers and improves photochemical efficiency. nih.gov
Research Findings in Photocatalysis with La(III)-Containing Perovskites
The following table summarizes the performance of various lanthanum-based perovskite photocatalysts in the degradation of organic pollutants.
| Photocatalyst | Target Pollutant | Irradiation Source | Key Finding | Reference |
|---|---|---|---|---|
| LaFeO₃ (calcined at 700 °C) | Rhodamine B (RhB) & 4-chlorophenol (B41353) (4-CP) | Visible Light | Highest photocatalytic activity attributed to a relatively high surface area (10.6 m²/g). Degradation occurs mainly via holes and superoxide (B77818) radicals. | bohrium.com |
| Porous La₂Ti₂O₇ | Azophloxine Dye | UV-Vis | Achieved ~100% degradation after 180 minutes. Showed good stability, with 91% efficiency after five cycles. | frontiersin.org |
| 5%LaNiO₃/Ag₃PO₄ | Rhodamine B (RhB) & Methyl Orange (MO) | Visible Light | Complete degradation of 50 mg/L dye solutions in 20 minutes. Enhanced stability and activity due to heterojunction formation. | frontiersin.org |
| La₂Ti₂O₇-Pt | Ethanol (B145695) | Simulated Solar Light | Modification with platinum (Pt) improved photocatalytic conversion of ethanol to 29.75% after 3 hours. | mdpi.com |
Electrocatalytic Applications
In electrocatalysis, lanthanum-based perovskites are highly regarded as cost-effective and efficient alternatives to noble metal catalysts for crucial energy conversion reactions, such as the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR). researchgate.netresearchgate.net The La³⁺ cation at the A-site provides a stable structural foundation, allowing for extensive modification of the B-site cation, which is primarily responsible for the catalytic activity. acs.org The tunability of the B-site transition metal (e.g., Mn, Co, Ni, Fe) allows for the optimization of the electronic structure, which is a key determinant of electrocatalytic performance. researchgate.netacs.org
Lanthanum cobaltite (B72492) (LaCoO₃) and its derivatives are among the most studied electrocatalysts. researchgate.nettandfonline.com Porous LaCoO₃ hollow nanospheres have demonstrated significantly higher mass-specific activity for the OER compared to their bulk counterparts, a result attributed to their high surface area and amorphous surface layers that enhance reaction kinetics. acs.org Doping strategies are also widely employed. For example, substituting La³⁺ with Sr²⁺ in La₁₋ₓSrₓCoO₃ can alter the crystal structure and increase the concentration of Co⁴⁺ ions, leading to improved electrical conductivity and OER performance. acs.orgjksus.org
Lanthanum nickelate (LaNiO₃) and lanthanum manganite (LaMnO₃) are also prominent electrocatalysts. researchgate.netacs.org The catalytic activity for the ORR on these perovskite oxides has been linked to their electronic structure, specifically the occupancy of the eg orbital of the B-site cation. acs.org Density Functional Theory (DFT) studies have predicted the ORR activity trend for the LaBO₃ series (where B = Cr, Mn, Fe, Co, Ni) to be Co > Mn ≈ Ni > Fe > Cr, highlighting the critical role of the transition metal. rsc.org By tuning the ratio of Mn to Co in LaMnₓCo₁₋ₓO₃, researchers can optimize the material for both ORR and the Methanol (B129727) Oxidation Reaction (MOR). researchgate.net The introduction of A-site cation deficiencies in materials like LaCoO₃ is another effective strategy to create oxygen vacancies, which can boost bifunctional electrocatalytic activity for both OER and ORR. acs.org
Research Findings in Electrocatalysis with La(III)-Containing Perovskites
The following table presents key performance metrics for various lanthanum-based perovskite electrocatalysts in oxygen reactions.
| Electrocatalyst | Reaction | Overpotential (η) @ 10 mA cm⁻² | Tafel Slope | Reference |
|---|---|---|---|---|
| La₀.₆Sr₀.₄CoO₃ (LSCO-900) | OER | 265 mV | Not specified | acs.org |
| Cl-doped La₀.₅Sr₀.₅FeO₃ (Cl-LSFO) | OER | 232 mV | 31 mV dec⁻¹ | researchgate.net |
| Hollow LaCoO₃ Nanospheres | OER | ~370 mV (1.60 V vs RHE) | Not specified (fastest kinetics among tested morphologies) | acs.org |
| LaNiO₃ | ORR | Not specified | Not specified (identified as a promising electrocatalyst) | acs.org |
| LaMnO₃ | ORR | Not specified | Not specified (identified as a promising electrocatalyst) | acs.org |
Theoretical and Computational Chemistry Studies of Lanthanum Iii Cation
Quantum Mechanical Calculations of Lanthanum (III) Cation Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are instrumental in elucidating the electronic structure and bonding characteristics of La³⁺ complexes. researchgate.netmaterialsmodeling.org These methods can predict molecular geometries, vibrational frequencies, and reaction energetics with high accuracy.
Recent studies have employed quantum chemical calculations to investigate the structural and bonding properties of La³⁺ carbonates. researchgate.net These calculations explored different coordination motifs, revealing that in the gas phase, tricarbonate complexes favor bidentate coordination, while tetracarbonate complexes prefer monodentate ligands. researchgate.net However, when aqueous solvation effects are considered, fully bidentate coordination becomes the most stable arrangement for both. researchgate.net Analysis of the electronic structure indicates that the metal-ligand interactions are predominantly ionic, with minimal covalent character. researchgate.net
Furthermore, the electronic band structure of materials like lanthanum bromide (LaBr₃) has been investigated using advanced QM methods like the quasiparticle self-consistent GW (QPscGW) approach. materialsmodeling.orgaps.org This parameter-free method provides a detailed and accurate description of the electronic structure, which is challenging for standard density functional theory (DFT) due to strong spin-orbit coupling and the interplay between d and f states. materialsmodeling.org
Computational studies have also shed light on the reactivity of La³⁺ in catalytic processes. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational results suggest that lanthanum (III) coordination to the substrate and/or product likely influences the reaction's regioselectivity. frontiersin.org Similarly, calculations on organometallic lanthanum complexes within fullerene cages have been performed to understand their stability and reactivity. mdpi.com
The nuclear quadrupole moment of ¹³⁹La has been determined by combining experimental nuclear quadrupole coupling constants (NQCCs) with calculated electric field gradients (EFGs) in lanthanum monohalides (LaF, LaCl, LaBr, LaI). tu-braunschweig.de High-level coupled-cluster calculations were employed to obtain accurate EFGs, highlighting the importance of including electron correlation effects. tu-braunschweig.de
Table 1: Calculated Properties of Lanthanum (III) Complexes from Quantum Mechanical Studies
| System | Method | Calculated Property | Finding |
| [La(CO₃)₃]³⁻ | Quantum Chemistry | Coordination Motif | Bidentate coordination favored in aqueous solution. researchgate.net |
| [La(CO₃)₄]⁵⁻ | Quantum Chemistry | Coordination Motif | Bidentate coordination favored in aqueous solution. researchgate.net |
| LaBr₃ | QPscGW | Electronic Band Structure | Accurate description of electronic structure, challenging for standard DFT. materialsmodeling.orgaps.org |
| La(OTf)₃ + epoxy amine | DFT | Reaction Mechanism | La³⁺ coordination influences regioselectivity. frontiersin.org |
| La Monohalides | Coupled-Cluster | Electric Field Gradient | Used to determine the nuclear quadrupole moment of ¹³⁹La. tu-braunschweig.de |
Molecular Dynamics Simulations of Lanthanum (III) Cation in Solution and at Interfaces
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of the La³⁺ cation in solution and at interfaces. mdpi.comuniroma1.it These simulations provide detailed information about solvation structures, coordination numbers, and the exchange dynamics of solvent molecules around the ion.
MD simulations of La³⁺ in aqueous solutions have been extensively performed to understand its hydration structure. chemrxiv.org These studies consistently show that at room temperature, the La³⁺ ion is typically surrounded by nine water molecules in a tricapped trigonal prism geometry. chemrxiv.org The inclusion of many-body effects in simulations has been shown to be crucial for accurately representing the experimental data from both structural and dynamic perspectives. researchgate.net
The behavior of La³⁺ in non-aqueous and mixed solvents has also been a subject of intense investigation. In methanol (B129727), MD simulations revealed that nitrate (B79036) anions can enter the first solvation shell to form inner-sphere complexes, a behavior different from that in water where the salt is fully dissociated. researchgate.netresearchgate.net Studies on the aggregation of lanthanum(III) nitrate in pure methanol have identified the formation of polynuclear clusters, with the low dielectric constant of methanol promoting ion pairing and polymerization. nih.gov
At interfaces, such as those between a deep eutectic solvent (DES) and an acidic aqueous solution, MD simulations have been used to explore the interactions between the DES components and the hydrated La³⁺ ion. mdpi.com These simulations provide insights into the structural arrangements and interactions at the molecular level, which are critical for understanding and optimizing metal extraction processes. mdpi.com
In ionic liquids (ILs), MD simulations have shown that the solvation shell of La³⁺ is primarily composed of the IL's anions. uniroma1.itacs.org For instance, in ethyl-ammonium nitrate (EAN), the La³⁺ ion is coordinated mainly by nitrate anions. uniroma1.it The coordination number and geometry can change depending on the specific IL and the presence of other solvents. For example, in EAN/methanol mixtures, the La³⁺ solvation shell composition changes progressively as the IL concentration increases, with methanol molecules being replaced by nitrate anions. nih.govacs.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations have been employed to study the interaction of La³⁺ with biomolecules like phosphopeptides. nih.gov In these simulations, the La³⁺ ion and its immediate coordination sphere are treated with a high level of quantum theory, while the rest of the system is described by classical force fields. This approach has revealed details about the coordination of La³⁺ to phosphate (B84403) groups and the dynamics of water molecules in the vicinity of the complex. nih.gov
Table 2: Key Findings from Molecular Dynamics Simulations of La³⁺
| System | Simulation Type | Key Finding |
| La³⁺ in Water | MD with many-body effects | Coordination number of 9 is typical; accurate representation requires inclusion of many-body effects. chemrxiv.orgresearchgate.net |
| La(NO₃)₃ in Methanol | MD | Formation of inner-sphere nitrate complexes and polynuclear clusters. researchgate.netresearchgate.netnih.gov |
| La³⁺ at DES/Aqueous Interface | MD | Provides molecular-level understanding of interactions for metal extraction. mdpi.com |
| La³⁺ in Ionic Liquids | MD | Solvation shell dominated by IL anions; coordination environment is tunable. uniroma1.itacs.orgnih.govacs.org |
| La³⁺-Phosphopeptide | QM/MM MD | Detailed insight into coordination with biological molecules and local water dynamics. nih.gov |
Density Functional Theory (DFT) Applications for Lanthanum (III) Cation Complexation
Density Functional Theory (DFT) has become a widely used computational tool for investigating the complexation of the La³⁺ cation due to its balance of accuracy and computational cost. researchgate.net DFT calculations provide valuable information on the structure, bonding, and thermodynamics of La³⁺ complexes with various organic and inorganic ligands.
DFT studies have been instrumental in understanding the selective extraction of La³⁺ from aqueous solutions. For example, the complexation of La³⁺ with ligands like malonamide (B141969) and diglycolamide has been investigated to explain the higher efficiency of diglycolamides in extraction processes. researchgate.net These studies calculate structural parameters and thermochemical properties, such as enthalpy and Gibbs free energy of complexation, often including solvent effects through models like the Polarized Continuum Model (PCM). researchgate.netnstri.ir The results have shown that the choice of solvent can significantly influence the thermodynamic favorability of the complexation. researchgate.net
The nature of the bonding between La³⁺ and various ligands has also been a focus of DFT studies. For a series of lanthanide complexes with phosphoric triamides, DFT calculations, combined with Atoms in Molecules (AIM) analysis, revealed a predominantly closed-shell (ionic) interaction between the La³⁺ ion and the ligands in the solid state, with a partial covalent contribution in the absence of counterions and solvent molecules. rsc.org
DFT has also been applied to elucidate the structure of complex systems. In a study of a heteroleptic lanthanum(III) complex with dithiocarbamate (B8719985) and 1,10-phenanthroline, DFT calculations were used in conjunction with solid-state NMR and X-ray diffraction to determine the molecular and crystal structure. rsc.org The calculations helped to assign the NMR spectra and confirmed the non-centrosymmetric packing of the molecules. rsc.org
Furthermore, DFT is used to predict the geometry and stability of La³⁺ complexes in various environments. For instance, in aqueous chloride solutions, DFT calculations predicted the existence of several species, including [La(H₂O)₉]³⁺, [LaCl(H₂O)₈]²⁺, [LaCl₂(H₂O)₆]²⁺, and [LaCl₃(H₂O)₄]⁰. cdnsciencepub.comscholaris.ca The calculated structures showed that as the number of chloride ligands increases, the number of coordinated water molecules decreases. scholaris.ca In the context of heterodimetallic [LaLn'] complexes, DFT calculations have been used to analyze the stability and bonding, providing insights that are crucial for designing new 4f-4f' assemblies. ub.edu
Table 3: Applications of DFT in Studying La³⁺ Complexation
| Ligand/System | Focus of DFT Study | Key Insight |
| Malonamide, Diglycolamide | Extraction Efficiency | Explained the superior performance of diglycolamides in La³⁺ extraction. researchgate.net |
| Phosphoric Triamides | Bonding Nature | Revealed a predominantly ionic La³⁺-ligand interaction. rsc.org |
| Dithiocarbamate, Phenanthroline | Structural Elucidation | Aided in determining the crystal structure and assigning solid-state NMR spectra. rsc.org |
| Chloride in Aqueous Solution | Speciation | Predicted the formation and geometry of various La³⁺-chloro-aqua complexes. cdnsciencepub.comscholaris.ca |
| Heterodimetallic Complexes | Stability and Bonding | Provided understanding of factors stabilizing [LaLn'] assemblies. ub.edu |
| 1,2,3-Triazole Derivative | Structural Confirmation | Confirmed the predicted structure of a newly synthesized La(III) complex. nih.gov |
Computational Modeling of Lanthanum (III) Cation Hydration and Solvation Shells
Computational modeling provides a molecular-level understanding of the hydration and solvation of the La³⁺ cation, which is essential for interpreting its chemical behavior in solution. Various computational techniques, including ab initio methods, DFT, and MD simulations, are employed for this purpose.
The hydration of La³⁺ has been a subject of numerous theoretical studies. rsc.org Ab initio quantum mechanical/molecular mechanical (QM/MM) and quantum mechanically refined force field (QMCF) MD simulations have been used to investigate the structure and dynamics of hydrated La³⁺. nih.gov These advanced methods have shown that the first hydration shell of La³⁺ contains, on average, between 9 and 10 water molecules, with a La-O distance of around 2.56-2.61 Å. researchgate.netnih.gov These simulations also reveal the existence of a second, and sometimes a weak third, hydration shell. nih.gov
DFT calculations have been used to determine the preferred hydration number of La³⁺. Depending on the level of theory, different hydration numbers have been predicted. For example, generalized gradient approximation (GGA) level DFT suggests a hydration number of 8, while hybrid DFT also predicts 8. rsc.org Higher-level methods like SCS-MP2 predict a preferred hydration number of 9, which is in good agreement with experimental evidence. rsc.orgacs.orgresearchgate.net These studies also calculate hydration energies and Gibbs free energies of hydration. rsc.org
Molecular dynamics simulations, using both classical and polarizable force fields, have been crucial in studying the dynamics of the hydration shell. chemrxiv.org These simulations provide information on water exchange rates and the mean residence time of water molecules in the first hydration shell. researchgate.netnih.gov For instance, QM/MM MD simulations of a La³⁺-phosphopeptide complex showed that the water molecules in the first shell have significantly longer residence times compared to free La³⁺ in solution. nih.gov
The solvation of La³⁺ in non-aqueous and mixed solvents has also been extensively modeled. In ionic liquid/acetonitrile (B52724) mixtures, MD simulations and X-ray absorption spectroscopy (XAS) have shown that the composition of the first solvation shell of La³⁺ changes significantly with the concentration of the ionic liquid, with acetonitrile molecules being progressively replaced by anions from the IL. researchgate.net Similarly, in methanol, MD simulations have shown that nitrate ions can directly coordinate to La³⁺, forming inner-sphere complexes, which contrasts with its behavior in water. researchgate.netresearchgate.net
Table 4: Comparison of La³⁺ Hydration Properties from Different Computational Methods
| Method | La-O Distance (1st Shell) (Å) | Coordination Number (1st Shell) | Key Dynamic Property |
| QMCF-MD | 2.61 | ~9.5 | Identification of a weak third hydration sphere. nih.gov |
| SCAN/MM MD | 2.56 | ~9 | Mean residence time of water in the first shell is 208 ps. researchgate.net |
| SCS-MP2 | - | 9 | Preferred hydration number in good agreement with experiment. rsc.orgacs.orgresearchgate.net |
| QM/MM MD (with phosphopeptide) | - | 9 | Increased residence time of water molecules compared to free La³⁺. nih.gov |
Pseudopotential Studies on Lanthanum (III) Cation Systems
Pseudopotential methods are a cornerstone of computational studies on systems containing heavy elements like lanthanum. researchgate.net They simplify calculations by replacing the chemically inert core electrons with an effective potential, or pseudopotential, thereby only treating the valence electrons explicitly. researchgate.net This approach significantly reduces the computational cost without sacrificing accuracy for many properties, making it possible to study large and complex lanthanide-containing systems. researchgate.netacs.org
Relativistic energy-consistent small-core pseudopotentials have been developed and used to investigate the properties of lanthanum-containing molecules and materials. researchgate.net For instance, these pseudopotentials have been employed in studies of the lanthanum dimer (La₂), where multireference configuration interaction and coupled-cluster calculations were used to determine molecular constants like bond length and binding energy. researchgate.net
The development of accurate and efficient pseudopotentials is an active area of research. Sets of norm-conserving 4f-in-core pseudopotentials have been created, where the 4f electrons are included in the core. researchgate.net This is a reasonable approximation for many non-redox reactions of trivalent lanthanides where the 4f electrons are chemically inert. researchgate.net These pseudopotentials, often used with the Goedecker-Teter-Hutter (GTH) formalism, have been validated through a wide range of benchmark calculations on molecular complexes, aqueous solutions, and bulk solids. researchgate.net
Other pseudopotential approaches, like the Vanderbilt ultrasoft pseudopotential, have been used in DFT calculations to study the structural and electronic properties of lanthanum in its different solid-state phases, such as face-centered-cubic (fcc) and double hexagonal-close-packed (dhcp). aps.org These studies are crucial for understanding properties like superconductivity in lanthanum metal. aps.org
The choice of pseudopotential and the accompanying basis set is critical for the accuracy of the calculations. chemrxiv.orgchemrxiv.org Optimized pseudopotentials and basis sets are continuously being developed to improve the description of lanthanide systems, enabling more reliable predictions of their chemical and physical properties from large-scale DFT calculations and ab initio molecular dynamics simulations. acs.orgchemrxiv.org
Table 5: Types and Applications of Pseudopotentials in Lanthanum (III) Studies
| Pseudopotential Type | Key Feature | Typical Application |
| Relativistic Energy-Consistent Small-Core | High accuracy for valence properties. | Calculation of molecular constants for small molecules like La₂. researchgate.net |
| Norm-Conserving 4f-in-core (GTH) | Computationally efficient for large systems. | Multi-scale modeling of complex lanthanide systems, including condensed phases. researchgate.net |
| Vanderbilt Ultrasoft | Suitable for plane-wave basis sets. | DFT studies of solid-state properties of lanthanum metal. aps.org |
| Optimized GTH with MOLOPT basis sets | Improved accuracy and reliability. | Large-scale DFT calculations and ab initio MD simulations of complex lanthanide systems. acs.orgchemrxiv.org |
Separation and Recovery Methodologies for Lanthanum Iii Cation
Solvent Extraction Techniques for Lanthanum (III) Cation from Complex Matrices
Solvent extraction, or liquid-liquid extraction, is one of the most prevalent and commercially viable techniques for the separation and purification of REEs, including lanthanum. semanticscholar.orgmdpi.comjournalssystem.com The process involves the partitioning of the La(III) ion between two immiscible liquid phases: an aqueous phase containing the metal ion and an organic phase composed of an extractant dissolved in a diluent. organomation.com The efficiency of this method hinges on the selective formation of a complex between the La(III) ion and the extractant, which is then transferred to the organic phase. semanticscholar.org
The selectivity and efficiency of solvent extraction are fundamentally dependent on the molecular design of the extractant. Various classes of extractants are employed, including acidic extractants (e.g., organophosphorus acids), chelating extractants (e.g., β-diketones), and neutral or solvating extractants. mdpi.com
Organophosphorus acids like Di-(2-ethylhexyl) phosphoric acid (P204/HDEHP) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) are widely used. mdpi.comscirp.org Their extraction mechanism typically involves cation exchange, where protons from the extractant are exchanged for La(III) ions. journalssystem.commdpi.com The separation of adjacent REEs like Lanthanum(III) and Cerium(III) remains a significant challenge, though systems using HDEHP in various diluents have been studied. scirp.org
Chelating extractants, such as β-diketones like 2-thenoyltrifluoroacetone (B1682245) (HTTA) and acylpyrazolone derivatives, form stable, neutral chelate complexes with the La(III) ion. scirp.orgnih.govmdpi.com The design of these ligands, including the distance between the two donating oxygen atoms, can be tailored to enhance selectivity for specific lanthanide ions. mdpi.com For instance, bis(4-acyl-5-hydroxypyrazoles) have been synthesized and studied for the extraction of lanthanides, with their efficiency and selectivity influenced by the ligand's structure. researchgate.net
Synergistic extraction involves using a combination of two or more extractants to achieve an extraction efficiency that is significantly greater than the sum of the efficiencies of the individual extractants. scirp.orgkiche.or.kr This enhancement is typically due to the formation of a stable ternary complex or adduct in the organic phase. mdpi.comkiche.or.kr
A common synergistic system combines a chelating agent (like a β-diketone) with a neutral donor ligand (like tri-n-octyl phosphine (B1218219) oxide, TOPO, or tri-n-butyl phosphate (B84403), TBP). scirp.orgresearchgate.net The neutral donor displaces residual water molecules from the coordination sphere of the metal-chelate complex, increasing its hydrophobicity and thus its solubility in the organic phase. researchgate.net For example, the combination of 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFA) and TOPO has been shown to produce a synergistic effect that improves the extraction capacity and separation factor of La(III) and Ce(III). scirp.org Similarly, a mixture of Cyanex 272 and caprylic acid has been proposed as a highly effective system for lanthanide extraction. semanticscholar.orgmdpi.com
Ionic liquids (ILs) have also been explored as diluents in synergistic systems. scirp.orgnih.govmdpi.com A novel system using 2-thenoyltrifluoroacetone and the crown ether 18-crown-6 (B118740) in an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, demonstrated efficient and selective extraction of La(III) as a cationic ternary complex. nih.gov The size-fitting effect of the crown ether for the lanthanum ion contributed to this selectivity. nih.gov
Synergistic Solvent Extraction Systems for Lanthanum (III)
| Primary Extractant | Synergist | Diluent | Key Finding | Reference |
|---|---|---|---|---|
| 2-thenoyltrifluoroacetone (HTTA) | 18-crown-6 | 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (IL) | Efficiently extracted La(III) as a cationic ternary complex, showing selectivity over Eu(III) and Lu(III). | nih.gov |
| β-diketones (HFAc or TFA) | Tri-octyl phosphine oxide (TOPO) | Ionic Liquid or Kerosene | Synergistic effect improved extraction capacity and separation factor for La(III) and Ce(III). The TFA-TOPO system in IL achieved a Ce(III)/La(III) separation factor of 4.91. | scirp.orgresearchgate.net |
| 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HL) | 1,10-phenanthroline or 2,2'-bipyridine | [C1C4im+][Tf2N−] (IL) | Observed formation of ternary complexes, though enhancements in the ionic liquid media were slight. | mdpi.com |
| Cyanex 272 | Caprylic Acid | Hexane | Demonstrated high extraction ability and capacity for La(III) from chloride-acetate and nitrate-acetate media via a cation-exchange mechanism. | semanticscholar.orgmdpi.com |
| Thenoyltrifluoroacetone (HTTA) | Trioctylamine (TOA) | Benzene | Synergism considerably increased the percentage of extraction and recovery for both La(III) and Nd(III) in a hollow fiber supported liquid membrane system. | kiche.or.kr |
Design of Extractants for Selective Lanthanum (III) Cation Recovery
Ion Exchange Resins and Adsorbents for Lanthanum (III) Cation Separation
Ion exchange is a widely used method for separating and purifying REEs. researchgate.net The process involves the reversible exchange of ions between a solution and a solid ion exchange material, typically a resin. scispace.com Adsorption onto various materials is another cost-effective and easily operated method for La(III) recovery. mdpi.com
Strongly acidic cation exchange resins, such as Dowex 50W-X8 and Purolite C-160, have proven effective for La(III) adsorption. mdpi.comaip.org These resins typically contain sulfonic acid functional groups. aip.org Studies have shown that La(III) uptake is influenced by parameters such as pH, temperature, and adsorbent dosage. mdpi.com For Dowex 50W-X8, the highest percentage removal of La(III) was observed at a solution pH of 6.0. mdpi.com The Purolite C-160 resin, when saturated from sulfuric acid solutions at pH 2.5, showed an exchange capacity of 35.82 kg La/m³. aip.orgresearchgate.net
Chelating resins, which contain functional groups that form coordinate bonds with metal ions, offer higher selectivity. scispace.commdpi.com Resins with iminodiacetic acid groups (e.g., Lewatit TP 207) and aminomethylphosphonic acid groups (e.g., Lewatit TP 260) have been investigated for La(III) sorption, with optimal pH ranges of 1.5–4.6 and ~5.2, respectively. mdpi.com Ion-imprinted polymers represent a more advanced type of adsorbent, designed with recognition sites for a specific target ion. wiley.com A La(III)-ion-imprinted chelating resin demonstrated impressive selectivity for La(III) over other metal ions, with an adsorption capacity of 200 mg/g. wiley.com
Other adsorbent materials have also been developed. A composite of graphite (B72142) and alginate showed a maximum monolayer adsorption capacity of 83.3 mg/g for La(III) at 25 °C. nih.gov Magnesium silicate (B1173343) impregnated with tetrabutylammonium (B224687) dihydrogen phosphate has also been used in a fixed-bed column for La(III) removal from aqueous solutions. bch.ro
Adsorbents and Ion Exchange Resins for Lanthanum (III) Separation
| Adsorbent/Resin | Type/Functional Group | Key Performance Metric | Optimal Conditions | Reference |
|---|---|---|---|---|
| Dowex 50W-X8 | Strongly Acidic Cation Exchanger | Achieved nearly 50% removal after 2.5 hours. | pH 6.0, 40 °C | mdpi.com |
| Purolite C-160 | Sulfonic Cation Exchanger | Exchange capacity of 35.82 kg/m³. | Saturation at pH 2.5 (sulfuric acid) | aip.orgresearchgate.net |
| Lewatit TP 207 | Chelating Resin (Iminodiacetic acid) | Sorption capacity of 114.7 mg/g. | pH 1.5–4.6 | mdpi.com |
| Graphite/Alginate (GRA) Composite | Adsorbent | Maximum monolayer capacity of 83.3 mg/g. | 25 °C | nih.gov |
| La-RSPY | Ion-Imprinted Chelating Resin | Adsorption capacity of 200 mg/g. | Highly selective for La(III) in mixed-ion systems. | wiley.com |
| SQS-6 | Macroporous Strongly Acidic Cation Exchange Resin | Breakthrough capacity of 33.55 mg/g. | Sorption from concentrated phosphoric acid. | researchgate.net |
Membrane-Based Separation Processes for Lanthanum (III) Cation (e.g., Supported Liquid Membranes)
Membrane-based separation technologies offer a promising alternative to conventional solvent extraction, combining extraction and stripping into a single step, which can reduce chemical consumption and waste generation. mdpi.commdpi.commdpi.com Supported liquid membranes (SLMs) are a key technology in this area, where an organic liquid phase containing a carrier (extractant) is immobilized within the pores of a microporous solid support. kiche.or.krmdpi.combohrium.com This membrane separates the aqueous feed phase from an aqueous stripping phase. mdpi.com
Both flat-sheet supported liquid membranes (FSSLM) and hollow-fiber supported liquid membranes (HFSLM) have been successfully used for La(III) separation. kiche.or.krmdpi.combohrium.com The transport of La(III) across the membrane is a multi-step process: extraction from the feed phase into the membrane, diffusion of the metal-carrier complex across the membrane, and stripping into the receiving phase. mdpi.combohrium.com
The choice of carrier is critical for selective transport. Various extractants used in solvent extraction, such as P507 (mono-(2-ethylhexyl) phosphoric acid), 204P (D2EHPA), TBP, and N,N'-dimethyl-N,N'-dioctyl-diglycolamide (DMDODGA), have been employed as carriers in SLM systems. mdpi.commdpi.combohrium.combohrium.com For example, a study using DMDODGA as the carrier in a flat-type SLM found that the highest transport rate for La(III) occurred at a feed phase nitric acid concentration of 2 mol/L. bohrium.com In another study, an FSSLM system with 507P as the extractant and HCl as the stripping solution was found to be the most efficient for Nd/La separation compared to systems using 204P or TBP. mdpi.com The stability of the liquid membrane can be a challenge, but hollow-fiber modules offer advantages like high surface area and the ability to regenerate degraded membranes. mdpi.comkiche.or.kr
Precipitation and Crystallization Methods for Lanthanum (III) Cation Isolation and Purification
Precipitation and crystallization are fundamental unit operations used to isolate a solid compound from a supersaturated solution. cresp.org These methods are often employed as the final step in a purification process to recover lanthanum as a solid compound, typically after separation from other elements by techniques like ion exchange or solvent extraction. researchgate.netresearchgate.net
A widely used technique is oxalate (B1200264) precipitation, where oxalic acid or a soluble oxalate salt is added to a solution containing La(III) to precipitate lanthanum oxalate (La₂(C₂O₄)₃). researchgate.netresearchgate.net This method is advantageous due to its simple operation and low cost. researchgate.net The process conditions, such as pH, temperature, and agitation speed, can be controlled to influence the properties of the precipitate. researchgate.netresearchgate.net For instance, after purification by ion exchange, La(III) can be precipitated with oxalic acid at a pH of 3-4. researchgate.net
The precipitated lanthanum oxalate is then typically calcined (heated to a high temperature) to decompose it into lanthanum oxide (La₂O₃), a stable and commercially important form of lanthanum. researchgate.netresearchgate.net Studies have shown that calcination temperatures between 800 and 1000 °C can yield high-purity La₂O₃ (e.g., 98.68%). researchgate.net
Another approach involves hydroxide (B78521) precipitation, where the pH of a lanthanum-containing solution is increased to form lanthanum hydroxide, La(OH)₃. nih.gov Research into the crystallization of lanthanum hydroxide from nitric acid solutions has shown that an initial gel phase is formed, which then crystallizes upon dehydration. nih.gov The final product, whether it is a hydroxide nitrate (B79036) salt or pure lanthanum hydroxide, depends on the pH during precipitation. nih.gov
Advanced Spectroscopic Characterization Techniques for Lanthanum Iii Cation and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lanthanum (III) Cation Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Lanthanum (III) (La³⁺) complexes in solution. ineosopen.org While lanthanum itself is diamagnetic, the study of its complexes, including those with paramagnetic centers, provides valuable insights. nih.gov The primary NMR active nucleus is ¹³⁹La, which is a quadrupolar nucleus with a spin of I = 7/2 and a natural abundance of 99.9%. huji.ac.illibretexts.org Its significant quadrupole moment can lead to broad signals, particularly in asymmetric environments, making high-resolution experiments challenging for larger complexes. huji.ac.ilacs.org Despite this, ¹³⁹La NMR is preferred over the much less sensitive ¹³⁸La nucleus. huji.ac.il
¹³⁹La NMR chemical shifts and linewidths are highly sensitive to the coordination environment of the La³⁺ ion. rsc.org Changes in these parameters upon the addition of a ligand can provide information on complex formation, stoichiometry, and coordination geometry. rsc.orgcdnsciencepub.com For instance, the interaction between La³⁺ and D-ribose in an aqueous solution was studied using ¹³⁹La NMR, where variations in the chemical shift and linewidth indicated the formation of a La(III)-sugar complex. cdnsciencepub.comresearchgate.net The stability constant for this complex was determined from these NMR parameters. cdnsciencepub.comresearchgate.net
The quadrupolar nature of ¹³⁹La also makes its relaxation rates a valuable probe for studying the dynamics of ligand exchange and molecular rotation. acs.org By measuring the spin-spin relaxation times (T₂) and spin-lattice relaxation times (T₁), researchers can extract kinetic and thermodynamic parameters for complexation reactions. researchgate.net For example, ¹³⁹La NMR has been used to study the kinetics of substitution reactions of coordinated water with acetohydroxamic acid. researchgate.net
Solid-state ¹³⁹La NMR is particularly useful for characterizing lanthanum-containing materials where solution NMR is not feasible. nih.gov Although the spectra can be very broad, techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) can be used to acquire them. acs.orgnih.gov Solid-state ¹³⁹La NMR data, including quadrupolar coupling constants (Cq) and isotropic chemical shifts, are sensitive to the local structure and symmetry around the lanthanum atom. nih.govfigshare.com For instance, in a study of lanthanum-containing metallocenes, the ¹³⁹La quadrupolar coupling constants were found to range from 44 to 105 MHz and were correlated with the molecular structure. nih.gov
Table 1: Selected ¹³⁹La NMR Parameters for Various Lanthanum (III) Species
| Compound/System | Chemical Shift (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Reference |
| Hydrated La³⁺ in LaCl₃-LiCl | Downfield shifts with increasing Cl⁻ | 3.1 - 3.4 | acs.org |
| La(NO₃)₃ in aqueous solution | Upfield shifts with increasing NO₃⁻ | - | acs.org |
| (C₅H₅)₃La | -500(50) | 44(3) | acs.org |
| [(C₅Me₅)₂La]⁺[BPh₄]⁻ | +100(50) | 61(2) | acs.org |
| La(III)-D-ribose complex | Varies with concentration | - | cdnsciencepub.com |
X-ray Absorption Spectroscopy (XAS) for Lanthanum (III) Cation Speciation and Local Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of the Lanthanum (III) cation in various materials. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The La L₃-edge XANES spectra are particularly sensitive to the oxidation state and coordination geometry of lanthanum. The position and features of the absorption edge can provide information about the effective charge on the La³⁺ ion and the nature of its surrounding ligands. For instance, a shift in the absorption edge to higher energies can indicate a more covalent interaction between lanthanum and its coordinating atoms.
EXAFS provides quantitative information about the local atomic environment around the lanthanum atom, including coordination numbers, bond distances, and the identity of neighboring atoms. The analysis of the EXAFS oscillations allows for the determination of the radial distribution of atoms around the central La³⁺ ion. This has been instrumental in characterizing the structure of lanthanum complexes in both crystalline and amorphous systems, as well as in solution.
For example, EXAFS studies have been used to determine the hydration number of the La³⁺ ion in aqueous solutions and to investigate the coordination of various organic and inorganic ligands. In solid-state materials, EXAFS can reveal details about the La-O bond distances and coordination numbers in oxides, which is crucial for understanding their catalytic and electronic properties.
Table 2: Representative La-O Bond Distances Determined by EXAFS
| Material | La-O Bond Distance (Å) | Coordination Number |
| La₂O₃ | ~2.4-2.7 | 7 |
| La(OH)₃ | ~2.5-2.6 | 9 |
| LaFeO₃ | ~2.5-2.8 | ~9-12 |
Raman and Infrared (IR) Spectroscopy of Lanthanum (III) Cation Complexes
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides valuable information about the bonding and structure of Lanthanum (III) cation complexes. These techniques probe the vibrational modes of molecules, which are sensitive to the nature of the chemical bonds, molecular symmetry, and the coordination environment of the metal ion.
In the study of La³⁺ complexes, IR and Raman spectroscopy can be used to identify the vibrational modes associated with the ligands and to observe how these modes are perturbed upon coordination to the lanthanum ion. Shifts in the vibrational frequencies of the ligand can indicate the strength of the metal-ligand bond. For example, in complexes with carboxylate ligands, a shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group can provide information about the coordination mode (e.g., monodentate, bidentate, bridging).
These techniques are also useful for studying the hydration of the La³⁺ ion. The vibrational modes of water molecules in the first coordination sphere of the lanthanum ion can be distinguished from those of bulk water, allowing for the investigation of hydration-dehydration processes.
Furthermore, Raman and IR spectroscopy can be used to characterize the structure of solid-state lanthanum compounds, such as oxides and phosphates. The number and positions of the observed vibrational bands can be related to the crystal structure and site symmetry of the lanthanum ion.
Photoelectron Spectroscopy (XPS/UPS) Studies of Lanthanum (III) Cation Surfaces and Films
Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the surfaces of lanthanum-containing materials and thin films.
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to eject core-level electrons. The binding energies of these electrons are characteristic of the element and its chemical environment. For lanthanum, the La 3d core-level spectrum is often analyzed. The presence of satellite peaks and the splitting of the main peaks can provide information about the oxidation state (predominantly +3) and the nature of the chemical bonding. XPS is widely used to study the surface composition and chemistry of lanthanum oxides, which are important in catalysis and electronics.
UPS uses ultraviolet radiation to probe the valence band electronic structure. This technique provides information about the density of states near the Fermi level, which is crucial for understanding the electronic and optical properties of lanthanum-containing films. For example, UPS can be used to determine the work function and to study the electronic structure of lanthanum oxide films used as high-k dielectrics in electronic devices.
Circular Dichroism (CD) and Fluorescence Spectroscopy in Lanthanum (III) Cation Biological Interaction Studies
Circular Dichroism (CD) and fluorescence spectroscopy are powerful techniques for studying the interactions of the Lanthanum (III) cation with biological macromolecules such as proteins and nucleic acids.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is particularly sensitive to the secondary and tertiary structure of chiral molecules like proteins. The binding of La³⁺ to a protein can induce conformational changes, which can be monitored by changes in the CD spectrum. This allows for the characterization of the binding process and its effect on the protein's structure.
Fluorescence spectroscopy is used to study the intrinsic fluorescence of proteins (often from tryptophan and tyrosine residues) or the fluorescence of extrinsic probes. The binding of La³⁺ can quench or enhance the fluorescence of a protein, providing information about the binding affinity, stoichiometry, and the proximity of the binding site to the fluorescent residues. La³⁺ itself is not fluorescent, but it can be used as a probe to displace other fluorescent lanthanide ions (like Eu³⁺ or Tb³⁺) in competitive binding studies, a technique known as luminescence resonance energy transfer (LRET).
Together, CD and fluorescence spectroscopy provide complementary information on the structural and dynamic aspects of La³⁺ interactions with biological systems, which is important for understanding its biological roles and its use as a probe in biochemical studies.
Q & A
(Basic) How can I synthesize high-purity lanthanum(III) oxide (La₂O₃) for catalytic studies?
Methodological Answer:
La₂O₃ is typically synthesized via thermal decomposition of lanthanum precursors like carbonates or hydroxides. For enhanced purity:
Precursor Preparation : Start with lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O). Dissolve in deionized water and precipitate with ammonium hydroxide (NH₄OH) to form La(OH)₃.
Calcination : Heat the precipitate at 800–1000°C for 4–6 hours in a muffle furnace. Monitor phase purity using X-ray diffraction (XRD) to confirm cubic La₂O₃ formation .
Handling : Store in a desiccator to prevent hydration, as La₂O₃ readily absorbs CO₂ and moisture, forming carbonate species that alter reactivity .
(Basic) What experimental methods are recommended for determining the solubility of La³⁺ salts in aqueous systems?
Methodological Answer:
Solubility studies require isothermal saturation methods:
Saturation Protocol : Prepare oversaturated solutions of La³⁺ salts (e.g., LaCl₃, La₂(SO₄)₃) in controlled ionic media. Agitate at constant temperature (±0.1°C) for 48 hours.
Equilibrium Validation : Filter solutions through 0.22 µm membranes to remove undissolved solids. Analyze filtrate via inductively coupled plasma mass spectrometry (ICP-MS) for La³⁺ concentration.
Error Mitigation : Use triple replicates and statistical error margins (e.g., ±2σ) to account for instrumental and procedural variability .
(Advanced) How can oxygen vacancy concentrations in La³⁺-doped perovskites be quantified experimentally?
Methodological Answer:
Oxygen vacancies (V₀) in materials like La₀.₆₇Sr₀.₃₃FeO₃−γ are quantified using:
Thermogravimetric Analysis (TGA) : Measure weight loss during controlled annealing (e.g., 25–1000°C) to correlate mass change with oxygen release.
Mössbauer Spectroscopy : Analyze Fe oxidation states to infer vacancy-driven charge compensation. For example, increased Fe⁴⁺/Fe³⁺ ratios indicate higher V₀ concentrations .
Data Interpretation :
| Annealing Temperature (°C) | Oxygen Vacancies (γ) | O²⁻ Ions (3−γ) |
|---|---|---|
| 800 | 0.083 ± 0.005 | 2.917 ± 0.005 |
| 1000 | 0.162 ± 0.004 | 2.837 ± 0.004 |
| These values are derived from neutron diffraction and defect chemistry models . |
(Advanced) What spectroscopic techniques are optimal for characterizing La³⁺ coordination environments in complex matrices?
Methodological Answer:
X-ray Absorption Spectroscopy (XAS) : Use extended X-ray absorption fine structure (EXAFS) to determine La–O bond lengths and coordination numbers in solutions or solids.
Luminescence Spectroscopy : Monitor hypersensitive transitions (e.g., ⁵D₀ → ⁷F₂ in Eu³⁺-doped La³⁺ systems) to infer ligand field symmetry changes.
Nuclear Magnetic Resonance (NMR) : Employ ¹³⁹La NMR (at high magnetic fields >18.8 T) to resolve chemical shifts influenced by solvent polarity and counterion effects .
(Basic) How should thermodynamic data (e.g., ΔG, ΔH) for La³⁺ hydrolysis reactions be reported to ensure reproducibility?
Methodological Answer:
Experimental Conditions : Specify temperature (±0.1°C), ionic strength (e.g., 0.1 M NaClO₄), and pH (±0.01 units).
Data Collection : Use calorimetry for ΔH and potentiometric titrations for equilibrium constants (log β). Validate with software like PHREEQC or Hyperquad.
Reporting Standards : Include uncertainty ranges (e.g., log β = 8.2 ± 0.3) and reference electrodes (e.g., Ag/AgCl) to align with IUPAC guidelines .
(Advanced) How can contradictory solubility data for La³⁺ compounds in literature be resolved?
Methodological Answer:
Source Evaluation : Cross-check data against methodologies (e.g., static vs. dynamic solubility tests) and purity of reagents (≥99.99% La salts).
Statistical Reconciliation : Apply multivariate regression to identify outliers. For example, discrepancies in La₂(SO₄)₃ solubility may arise from uncontrolled CO₂ absorption during experiments.
Meta-Analysis : Use databases like NIST or IUPAC Solubility Data Series to compare datasets and identify systematic errors .
(Advanced) What statistical approaches are critical for analyzing La³⁺-related experimental data?
Methodological Answer:
Error Propagation : Calculate combined uncertainties for derived parameters (e.g., Ksp) using the Taylor series method.
Multivariate Analysis : Apply principal component analysis (PCA) to XRD or spectroscopic datasets to isolate variables like crystallite size or doping effects.
Hypothesis Testing : Use Student’s t-test or ANOVA to assess significance in catalytic activity differences between La³⁺-modified materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
